molecular formula C4H11ClN2O2 B2513378 2-amino-N-ethoxyacetamide hydrochloride CAS No. 1909305-35-6

2-amino-N-ethoxyacetamide hydrochloride

Cat. No.: B2513378
CAS No.: 1909305-35-6
M. Wt: 154.59
InChI Key: NBTHROHNBBEEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-ethoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O2 and its molecular weight is 154.59. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-ethoxyacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-ethoxyacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-ethoxyacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTHROHNBBEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 2-amino-N-ethoxyacetamide hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Amino-N-ethoxyacetamide Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 2-amino-N-ethoxyacetamide hydrochloride (also known as N-ethoxyglycinamide hydrochloride). As a critical building block in peptidomimetic synthesis—specifically for introducing hydroxamic acid isosteres or N-alkoxy linkers—understanding its solvation thermodynamics is essential for reaction optimization and purification.

The compound exhibits a "dual-nature" physicochemical profile: a highly polar, ionic "head" (the primary amine hydrochloride) and a moderately lipophilic "tail" (the ethoxyamide moiety). This guide details its behavior in aqueous versus organic media, providing actionable protocols for solvent selection during synthesis and isolation.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-amino-N-ethoxyacetamide hydrochloride (


), we must analyze the competing thermodynamic forces: Crystal Lattice Energy  vs. Solvation Enthalpy .
Structural Analysis
  • Ionic Domain (

    
    ):  The protonated primary amine forms a strong ionic lattice. This drives high water solubility and melting points typical of salts (>150°C).
    
  • Hydrogen Bonding Domain (Amide): The central amide bond (

    
    ) acts as both a hydrogen bond donor and acceptor, facilitating dissolution in protic solvents (MeOH, EtOH).
    
  • Lipophilic Domain (Ethoxy Group): The

    
     tail disrupts the hydrogen bonding network slightly compared to the parent glycine amide, imparting improved solubility in intermediate-polarity solvents (e.g., DMF, THF mixtures) compared to bare amino acids.
    
The "Salting-In" Effect

In aqueous environments, the high dielectric constant (


) overcomes the lattice energy. In organic solvents, the lower dielectric constant requires specific solvation interactions (dipole-dipole) to stabilize the dissolved ions.

Part 2: Solubility Profile (Water vs. Organic Solvents)

The following data summarizes the solubility behavior based on structural analogs (Glycinamide HCl) and functional group contributions.

Table 1: Solubility Classification & Application Matrix

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Aqueous Water, Buffer (pH < 7)High (>100 mg/mL)Stock solutions, lyophilization.
Protic Polar Methanol, EthanolModerate (20–50 mg/mL)Crystallization, reaction solvent.
Aprotic Polar DMSO, DMF, DMAcHigh (25–100 mg/mL)Peptide coupling reactions, solid-phase synthesis.
Intermediate Acetonitrile, AcetoneLow (<5 mg/mL)Slurry washing, antisolvent (at low temps).
Non-Polar DCM, Ethyl Acetate, HexaneNegligible (<0.1 mg/mL)Antisolvent precipitation , washing impurities.

Critical Insight: The ethoxy group increases solubility in ethanol compared to glycine amide HCl. However, the compound remains insoluble in non-polar organics (DCM/Hexane) unless it is neutralized to the free base.

Part 3: Visualization of Solvent Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome (Reaction vs. Purification).

SolventSelection Start 2-Amino-N-ethoxyacetamide HCl (Solvent Selection) Goal_Rxn Goal: Homogeneous Reaction (Peptide Coupling) Start->Goal_Rxn Synthesis Goal_Pur Goal: Purification/Isolation (Precipitation) Start->Goal_Pur Workup Solvent_Polar Select Aprotic Polar (DMSO, DMF) Goal_Rxn->Solvent_Polar Organic Phase Solvent_Water Select Aqueous/Buffer (pH < 7.0) Goal_Rxn->Solvent_Water Aqueous Phase Precipitation Dissolve in Min. MeOH/EtOH Add Non-Polar Antisolvent Goal_Pur->Precipitation Result_Rxn High Solubility Stable Salt Form Solvent_Polar->Result_Rxn Solvent_Water->Result_Rxn Antisolvents Antisolvents: Diethyl Ether, MTBE, Hexane Precipitation->Antisolvents Dropwise Addition Result_Solid White Crystalline Solid (Salt Recovery) Antisolvents->Result_Solid

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Part 4: Experimental Protocols

To validate the solubility for your specific batch (as crystal size and purity affect kinetics), use the following Saturation Shake-Flask Method .

Protocol A: Gravimetric Solubility Determination

Recommended for verifying solubility limits in reaction solvents.

  • Preparation: Weigh 100 mg of 2-amino-N-ethoxyacetamide HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at 25°C.

  • Endpoint: Record the volume (

    
    ) where the solution becomes visually clear (no turbidity).
    
  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation occurs, the room temperature solubility is close to saturation.

Protocol B: Antisolvent Crystallization (Purification)

Use this to recover the product from reaction mixtures.

  • Dissolve the crude residue in the minimum volume of Methanol (approx. 5 mL/g).

  • Place the vessel in an ice bath (0°C).

  • Slowly add Diethyl Ether or MTBE (approx. 10-15 mL/g) with vigorous stirring.

  • A white precipitate (the HCl salt) should form immediately.

  • Filter under vacuum and wash with cold ether to remove non-polar impurities.

Part 5: Advanced Application - Partitioning

For researchers performing liquid-liquid extraction (LLE), understanding the pH-switchable nature of this molecule is vital.

  • Acidic pH (< 4.0): The molecule exists as

    
    . It partitions into the aqueous layer .
    
  • Basic pH (> 9.0): The molecule exists as the free base

    
    . It partitions into organic solvents  (DCM, Ethyl Acetate).
    

Warning: The free base of N-alkoxy amides can be unstable or prone to cyclization. Always store as the hydrochloride salt.

References

  • PubChem. (2025).[1][2] 2-amino-N-ethylacetamide hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved from [Link](Structural analog reference).

  • ChemBK. (2024). Glycine amide hydrochloride Physicochemical Properties.[3][][5][6] Retrieved from [Link].

Sources

Storage conditions for 2-amino-N-ethoxyacetamide hydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Mechanics & Preservation Protocols for 2-Amino-N-ethoxyacetamide Hydrochloride

Executive Summary

This technical guide defines the storage, handling, and stability profile of 2-amino-N-ethoxyacetamide hydrochloride (an N-alkoxy glycine amide derivative). As a Senior Application Scientist, I emphasize that the stability of this compound is governed by two competing thermodynamic vectors: the lattice energy of the hydrochloride salt (stabilizing) and the hygroscopic potential of the ionic species (destabilizing).

Failure to control environmental moisture does not merely result in physical caking; it initiates a self-catalyzing hydrolytic cascade that cleaves the N-alkoxy amide bond. This guide provides a self-validating protocol to maintain compound integrity >98% over extended storage periods.

Physicochemical Profile & Degradation Mechanisms

To preserve this compound, one must understand the specific molecular vulnerabilities of the alpha-amino N-alkoxyamide scaffold.

The Hygroscopic Trigger

Like many amine hydrochloride salts, this compound is hygroscopic .[1] The chloride counter-ion (


) in the crystal lattice has a high affinity for atmospheric water vapor.
  • Mechanism: Upon exposure to ambient humidity (>40% RH), water molecules adsorb onto the crystal surface, disrupting the lattice energy.

  • The "Micro-Reactor" Effect: As water is absorbed, a localized aqueous layer forms on the particle surface. In this layer, the salt dissociates, creating a highly acidic micro-environment (pH < 4.0) due to the nature of the weak base/strong acid salt.

Hydrolytic Cleavage (The Primary Failure Mode)

Once solvated in this acidic micro-environment, the N-alkoxy amide bond becomes susceptible to acid-catalyzed hydrolysis. Unlike standard amides, the presence of the electronegative oxygen on the nitrogen (


 bond) alters the electronics of the carbonyl, making the bond scission distinct.

Degradation Pathway:



Thermal Instability

While the HCl salt elevates the melting point compared to the free base, the


 bond has a lower bond dissociation energy than a standard 

peptide bond. Prolonged exposure to temperatures >25°C can accelerate radical decomposition or disproportionation, particularly if the material is not perfectly dry.

Visualization: Degradation Cascade

The following diagram illustrates the causality between moisture ingress and chemical degradation.

DegradationPathway Moisture Atmospheric Moisture (>40% RH) Adsorption Surface Adsorption (Lattice Disruption) Moisture->Adsorption Exposure MicroEnv Acidic Aqueous Micro-Environment Adsorption->MicroEnv Dissolution Hydrolysis Acid-Catalyzed Hydrolysis MicroEnv->Hydrolysis H+ Catalysis Products Degradation Products: Glycine + Ethoxyamine Hydrolysis->Products Bond Cleavage

Figure 1: The moisture-induced degradation cascade of 2-amino-N-ethoxyacetamide HCl.

Optimal Storage Protocol

This protocol is designed to be self-validating : if the physical appearance of the compound changes (caking), the protocol has already failed, and chemical purity is suspect.

Environmental Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering T slows hydrolysis rates significantly. Essential for N-alkoxy stability.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen (preventing amine oxidation) and atmospheric moisture.
Humidity < 10% RH Below the critical relative humidity (CRH) of the salt to prevent deliquescence.
Container Amber Glass + Teflon Liner Amber glass blocks UV (radical initiator); Teflon (PTFE) liner prevents HCl corrosion of the cap.
The "Double-Vessel" System

For long-term banking (>3 months), do not rely on a single vial.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap, flushed with Argon.

  • Secondary Container: A larger jar or heat-sealed aluminized mylar bag containing active desiccant packs (Silica gel or Molecular Sieves).

  • Indicator: Include a reversible humidity indicator card in the secondary container. If it turns pink, the barrier is breached.

Handling & Solubilization Workflow

The most critical moment for stability loss is the transition from cold storage to the laboratory bench.

The "Warm-Up" Rule (Crucial)

NEVER open a cold vial of hygroscopic HCl salt directly in ambient air.

  • Causality: The cold glass acts as a condenser. Atmospheric moisture will instantly condense inside the vial and onto the powder.

  • Protocol: Remove vial from freezer and place in a desiccator. Allow to equilibrate to Room Temperature (approx. 30-60 mins) before breaking the seal.

Solubilization Strategy

When preparing stock solutions:

  • Solvent: Use anhydrous DMSO or DMF for stock solutions. Avoid water unless immediate use is intended.

  • Stability in Solution: In water/buffer, the compound is stable for <24 hours at 4°C due to hydrolysis risk. In anhydrous DMSO, stability extends to weeks at -20°C.

Quality Control & Re-Validation

To ensure trustworthiness, implement this QC workflow prior to critical experiments.

Visual Inspection (Pass/Fail)
  • Pass: Free-flowing white to off-white crystalline powder.

  • Fail: Clumping, sticky texture, or yellow discoloration (indicates oxidation or hydrolysis).

Analytical Verification

If the container was left open or stored improperly, verify purity:

  • 1H-NMR (DMSO-d6): Look for the disappearance of the ethyl triplet/quartet of the N-ethoxy group or the appearance of free Glycine peaks.

  • Silver Nitrate Test (Qualitative): A rapid precipitation of AgCl confirms the chloride counter-ion is present, but this does not confirm the integrity of the organic cation.

Workflow Diagram: Handling & QC

HandlingWorkflow Freezer Storage (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Freezer->Equilibrate Remove Open Open under Inert Gas Equilibrate->Open 30-60 mins VisualCheck Visual QC: Free Flowing? Open->VisualCheck Weigh Weigh Aliquot VisualCheck->Weigh Yes Discard Discard/Repurify VisualCheck->Discard No (Clumped) Reseal Purge & Reseal (Parafilm) Weigh->Reseal Immediately Reseal->Freezer Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amine salts.

References

  • BenchChem. (2025).[2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Retrieved from

  • Marmion, C. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from

  • American Elements. (2024). 2-amino-N-(2-ethylphenyl)acetamide hydrochloride Properties & Safety. Retrieved from

  • Sigma-Aldrich. (2024). 2-Amino-N,N-dimethylacetamide hydrochloride Product Specification. Retrieved from [4]

Sources

Methodological & Application

Application Note: Enhanced Sialic Acid Stabilization and Carboxyl Derivatization using 2-Amino-N-ethoxyacetamide HCl

[1]

Executive Summary

The analysis of acidic glycans (sialylated) and acidic peptides by mass spectrometry is often plagued by ionization suppression in positive mode and metastable loss of sialic acids (desialylation) during ionization. Traditional methods use Glycinamide or Methylamine to neutralize these charges.

2-amino-N-ethoxyacetamide HCl represents a next-generation derivatization reagent.[1] Unlike simple alkylamines, the N-ethoxy moiety introduces a specific hydrophobicity/polarity balance that:

  • Neutralizes negative charges , facilitating high-sensitivity positive-mode ESI (+ESI).

  • Stabilizes sialic acid linkages (preventing in-source decay).

  • Enhances Reverse-Phase (RP) retention of hydrophilic glycans/glycopeptides due to the ethoxy tail.

  • Differentiates linkage isomers (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    2,3 vs. 
    
    
    2,6) when coupled with linkage-specific activation protocols.

Chemical Identity & Mechanism[2]

Reagent Profile
  • Chemical Name: 2-amino-N-ethoxyacetamide hydrochloride[1][2][3][4]

  • CAS: 1909305-35-6 (HCl salt) / 1489450-17-0 (Free base)[1]

  • Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Salt) / 
    
    
    (Free Base)
  • Molecular Weight: 154.60 g/mol (HCl salt); 118.13 g/mol (Free base)

  • Functional Groups: Primary Amine (Reactive), N-ethoxyamide (Hydrophobic/Stable Tag).[1]

Reaction Mechanism (EDC Coupling)

The primary amine of 2-amino-N-ethoxyacetamide reacts with carboxylic acids (activated by EDC/NHS or EDC/HOAt) to form a stable amide bond.[1]

Mass Shift Calculation:

  • Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Added Moiety: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Net Mass Shift: +100.063 Da per carboxyl group.

ReactionMechanismCarboxylAnalyte-COOH(Sialic Acid/Peptide)ActivationActivation(EDC/HOAt)Carboxyl->ActivationIntermediateO-Acylisourea(Unstable)Activation->Intermediate pH 4.5-6.0ProductStable Amide Derivative(+100.06 Da)Intermediate->Product AmidationReagent2-amino-N-ethoxyacetamide(Nucleophile)Reagent->Product Attacks Intermediate

Figure 1: Mechanism of EDC-mediated carboxyl derivatization with 2-amino-N-ethoxyacetamide.

Experimental Protocol

Materials Required
  • Analyte: Released N-glycans (free reducing end) or Tryptic Peptides.[1]

  • Reagent: 2-amino-N-ethoxyacetamide HCl (1M stock in water).[1]

  • Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).[1]

  • Buffer: MES buffer (0.5 M, pH 5.5) or Pyridine/HCl system.

  • Purification: HILIC SPE cartridges or C18 micro-columns.

Step-by-Step Derivatization Workflow
Step 1: Sample Preparation

Ensure glycans are released (e.g., PNGase F) and purified. For peptides, ensure desalting is complete. Dry the sample in a vacuum centrifuge.

Step 2: Reagent Cocktail Preparation

Prepare the Amidation Solution fresh (volumes for 10 samples):

  • Reagent A: 20 µL of 1M 2-amino-N-ethoxyacetamide HCl in MES buffer (pH 5.5).

  • Reagent B: 20 µL of 1M EDC in MES buffer.

  • Reagent C: 10 µL of 0.5M HOAt in DMF (optional, enhances efficiency).

  • Note: Adjust pH to 5.0–6.0 using dilute NaOH if necessary. The HCl salt is acidic.

Step 3: Reaction
  • Add 20 µL of the Amidation Solution to the dried sample.

  • Vortex thoroughly and centrifuge briefly.

  • Incubate at 37°C for 60 minutes (for peptides) or 60°C for 60 minutes (for glycans/sialic acids).

    • Critical: Higher temperatures favor complete amidation but risk hydrolysis of labile groups.

Step 4: Quenching & Cleanup
  • Add 200 µL of Acetonitrile (ACN) to precipitate/dilute.

  • HILIC SPE Cleanup:

    • Condition cartridge with 80% ACN.

    • Load sample.[5]

    • Wash with 80% ACN (removes excess reagents).

    • Elute with 50 mM Ammonium Formate (pH 4.5) in 20% ACN.

  • Lyophilize eluate.

WorkflowSampleDried Sample(Glycans/Peptides)MixAdd Reagent Cocktail(AEA-HCl + EDC + HOAt)Sample->MixIncubateIncubation60°C, 1 HourMix->Incubate AmidationCleanHILIC SPE CleanupRemove Excess ReagentIncubate->Clean QuenchMSLC-MS/MS Analysis(+ESI Mode)Clean->MS Reconstitute

Figure 2: Operational workflow for sample preparation.[1]

Data Interpretation & Validation

Mass Shift Verification

Upon successful derivatization, every free carboxyl group (C-terminus, Asp, Glu, Sialic Acid) will exhibit a mass increase.

Analyte TypeModification SiteMass Shift (

m)
Sialic Acid (Neu5Ac) Carboxyl (C1)+100.063 Da
Peptide C-Term Carboxyl+100.063 Da
Aspartic Acid (D) Side chain+100.063 Da
Glutamic Acid (E) Side chain+100.063 Da
Chromatographic Behavior
  • HILIC: The ethoxy group reduces the extreme polarity of sialylated glycans, resulting in tighter peak shapes and slightly reduced retention time compared to native glycans, but better separation than methylamide derivatives.

  • Reverse Phase (C18): The ethoxy tail adds hydrophobicity. Sialylated glycans, which normally do not bind C18, will now retain and separate , allowing for RP-LC-MS of glycans (a significant advantage).[1]

Linkage Differentiation (SALSA-like)

To differentiate


  • Perform Lactonization first (activates

    
    2,3 only).
    
  • Perform Amidation with 2-amino-N-ethoxyacetamide (targets remaining ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    2,6).
    
  • Result:

    
    2,3 = -18 Da (Lactone); 
    
    
    2,6 = +100 Da (Amide).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Derivatization pH too low (<4.[1]0) due to HCl salt.Buffer the reaction with MES/NaOH to pH 5.5.
Precipitation Reagent concentration too high.Dilute stock to 0.5M or add 20% DMSO.
Signal Suppression Excess reagent remaining.Perform a second HILIC SPE wash step.
Unexpected Mass (+118) Salt adduct or non-covalent adduct.Ensure harsh desolvation settings in MS source.

References

  • Chemical Structure Validation: 2-amino-N-ethoxyacetamide hydrochloride (CAS 1909305-35-6).[1][2][4] PubChem Compound Summary. Retrieved from [Link]

  • EDC Coupling Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/Amine coupling chemistry).
  • Glycan Derivatization Context: Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry. [Link]

  • Sialic Acid Stabilization: Deelder, A. M., et al. (2007). "Stabilization of sialic acids in N-glycan analysis." Nature Protocols.

Disclaimer: This protocol is designed for research use only. 2-amino-N-ethoxyacetamide HCl is a chemical reagent; consult the Safety Data Sheet (SDS) for proper handling, specifically regarding skin irritation and respiratory hazards.[1]

Application Note: Sensitive Detection of Reducing Sugars in Pharmaceutical Development through Derivatization with 2-amino-N-ethoxyacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of reducing sugars is a critical aspect of drug development, particularly in the characterization of glycoproteins and carbohydrate-based therapeutics. This application note provides a detailed protocol for the derivatization of reducing sugars with 2-amino-N-ethoxyacetamide hydrochloride via reductive amination. This method covalently attaches a tag that can be readily analyzed by various analytical techniques, offering enhanced sensitivity and specificity. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the rationale behind each procedural step to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Reducing Sugar Analysis

Reducing sugars, characterized by the presence of a free aldehyde or ketone group, are fundamental components of many biological molecules, including glycoproteins, which are a major class of biopharmaceuticals. The glycosylation profile of these therapeutic proteins can significantly impact their efficacy, stability, and immunogenicity. Consequently, the accurate quantification and characterization of the carbohydrate moieties are paramount during drug development and for quality control.

Direct analysis of underivatized sugars often suffers from poor sensitivity and chromatographic resolution. Derivatization with a suitable labeling agent, such as 2-amino-N-ethoxyacetamide, addresses these challenges by introducing a chemical tag that enhances detection and improves chromatographic behavior. The reductive amination process described herein is a widely adopted and robust method for labeling the reducing end of carbohydrates.[1][] This application note serves as a comprehensive guide to performing this derivatization, providing both the practical "how" and the scientific "why" for each step.

The Chemistry of Derivatization: Reductive Amination

The derivatization of a reducing sugar with 2-amino-N-ethoxyacetamide hydrochloride is a classic example of reductive amination.[3][4] This two-step process involves the initial reaction between the open-chain aldehyde form of the reducing sugar and the primary amine of the labeling reagent to form an unstable Schiff base (an imine).[1][4] This reaction is catalyzed by an acid. Due to the inherent instability of the Schiff base, a reducing agent, typically sodium cyanoborohydride, is introduced to reduce the imine to a stable secondary amine, thus covalently and permanently attaching the label to the sugar.[5][6]

Sodium cyanoborohydride is the preferred reducing agent because it is mild enough to selectively reduce the imine in the presence of the aldehyde group of the unreacted sugar, minimizing side reactions.[6] The entire process is typically carried out in a "one-pot" reaction, providing an efficient and straightforward labeling procedure.[4]

graph ReductiveAmination { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Reductive Amination Mechanism", labelloc=b, fontname="Arial", fontsize=12, width=8.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Nodes ReducingSugar [label="Reducing Sugar\n(with open-chain aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; LabelingReagent [label="2-amino-N-ethoxyacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base (Imine)\n(unstable intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; ReducingAgent [label="Sodium\nCyanoborohydride\n(NaBH3CN)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LabeledSugar [label="Labeled Sugar\n(stable secondary amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext]; AcidCatalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ReducingSugar -> SchiffBase [label="+ Labeling Reagent"]; LabelingReagent -> SchiffBase [style=invis]; SchiffBase -> LabeledSugar [label="+ Reducing Agent"]; ReducingAgent -> LabeledSugar [style=invis]; SchiffBase -> H2O [dir=back]; AcidCatalyst -> ReducingSugar [style=dashed, arrowhead=none, label=" facilitates"]; }

Materials and Reagents

ReagentGradeSupplier (Example)Notes
2-amino-N-ethoxyacetamide hydrochloride≥98%Sigma-AldrichThe primary labeling reagent.
Sodium cyanoborohydride (NaBH₃CN)≥95%Sigma-AldrichThe reducing agent. Caution: Highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichA component of the reaction solvent.
Glacial Acetic Acid≥99.7%Fisher ScientificA component of the reaction solvent and acts as a catalyst.
Acetonitrile (ACN)HPLC GradeFisher ScientificUsed for post-derivatization cleanup.
Ultrapure Water18.2 MΩ·cm-Used for sample preparation and cleanup.
Hydrophilic Interaction Chromatography (HILIC) Solid Phase Extraction (SPE) Cartridges-Waters, AgilentFor the purification of labeled sugars from excess reagents.[7]
Nitrogen GasHigh Purity-For drying samples.
Standard Reducing SugarsAnalytical StandardSigma-Aldriche.g., Glucose, Mannose, N-acetylglucosamine for positive controls and standardization.

Experimental Protocol

This protocol is adapted from established methods for labeling glycans with 2-aminobenzamide (2-AB).[5][7][8][9]

Preparation of the Labeling Reagent

Causality behind experimental choices: A fresh labeling solution is prepared to ensure the potency of the reducing agent. The DMSO/acetic acid mixture provides an optimal solvent system that dissolves both the polar sugar and the less polar labeling reagent, while the acetic acid catalyzes the formation of the Schiff base.[1]

  • In a clean, dry microcentrifuge tube, prepare the solvent mixture by combining 350 µL of DMSO and 150 µL of glacial acetic acid.

  • Add this solvent mixture to a vial containing 5 mg of 2-amino-N-ethoxyacetamide hydrochloride. Vortex until fully dissolved.

  • Carefully add the entire dissolved labeling reagent solution to a vial containing 6 mg of sodium cyanoborohydride. Mix by gentle pipetting until the reducing agent is completely dissolved. This is your final labeling reagent.

    • Note: Use this reagent within one hour of preparation and protect it from moisture.[8]

Derivatization of Reducing Sugars

Causality behind experimental choices: Samples must be thoroughly dried to prevent dilution of the labeling reagent and interference from water. The incubation at 65°C accelerates the reaction rate without causing significant degradation of the sugars.[1] An excess of labeling reagent is used to drive the reaction to completion.[7]

  • Sample Preparation: Aliquot the reducing sugar sample (typically 10 to 100 nmol) into a microcentrifuge tube. If the sample is in solution, dry it completely using a centrifugal evaporator. Ensure the sample is free from salts and detergents as these can interfere with the labeling process.[5][9]

  • Labeling Reaction: Add 5-10 µL of the freshly prepared labeling reagent to the dried sugar sample.

  • Incubation: Cap the tube tightly and vortex to ensure the sample is fully dissolved. Incubate the reaction mixture at 65°C for 2-3 hours in a dry heat block or oven. Do not use a water bath to avoid introducing moisture.[5][8][9]

  • Cooling: After incubation, remove the sample and allow it to cool to room temperature.

Post-Labeling Cleanup: HILIC SPE

Causality behind experimental choices: A cleanup step is essential to remove the excess, unreacted labeling reagent and by-products, which would otherwise interfere with subsequent analysis.[7] HILIC SPE is an effective method for this purification, as the hydrophilic labeled sugars are retained on the stationary phase while the more hydrophobic excess label is washed away.[7]

  • Sample Dilution: Dilute the cooled reaction mixture with acetonitrile (ACN) to a final concentration of approximately 90% ACN. This is crucial for efficient binding to the HILIC SPE sorbent.[7]

  • SPE Cartridge Conditioning: Condition a HILIC SPE cartridge according to the manufacturer's instructions, typically involving washes with water followed by equilibration with high-ACN solvent.

  • Sample Loading: Load the diluted sample onto the conditioned HILIC SPE cartridge.

  • Washing: Wash the cartridge with a high-ACN solvent (e.g., 95% ACN in water) to remove the excess labeling reagent.

  • Elution: Elute the labeled sugars from the cartridge using a low-ACN solvent (e.g., 50% ACN in water or an aqueous buffer).

  • Drying: Dry the eluted, purified labeled sugar sample in a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried, labeled sugars in a suitable solvent for your intended analysis (e.g., mobile phase for HPLC).

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire process from sample preparation to the final analysis-ready product.

graph Workflow { graph [layout=dot, rankdir=TB, splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12, width=8.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Start [label="Start: Purified Reducing Sugar Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrySample [label="Dry Sample\n(Centrifugal Evaporator)"]; PrepareReagent [label="Prepare Labeling Reagent\n(2-amino-N-ethoxyacetamide,\nNaBH3CN, DMSO, Acetic Acid)"]; AddReagent [label="Add Labeling Reagent to Dried Sample"]; Incubate [label="Incubate\n(65°C for 2-3 hours)"]; Cleanup [label="Post-Labeling Cleanup\n(HILIC SPE)"]; Analyze [label="Analysis-Ready Labeled Sugar", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DrySample; DrySample -> AddReagent; PrepareReagent -> AddReagent; AddReagent -> Incubate; Incubate -> Cleanup; Cleanup -> Analyze; }

Conclusion

The derivatization of reducing sugars with 2-amino-N-ethoxyacetamide hydrochloride via reductive amination is a robust and reliable method for enhancing the analytical detection of carbohydrates. By understanding the underlying chemical principles of Schiff base formation and subsequent reduction, researchers can confidently implement and troubleshoot this protocol. The detailed steps provided in this application note, from reagent preparation to post-labeling cleanup, are designed to ensure high labeling efficiency and the generation of high-quality data. This method is an invaluable tool for scientists in the pharmaceutical industry who require sensitive and accurate characterization of glycoproteins and other carbohydrate-based molecules.

References

  • Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters. Retrieved from [Link]

  • Guttman, A., & Chen, F. T. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. Journal of Chromatography A, 1569, 132-136. Retrieved from [Link]

  • Bigge, J. C., Patel, T. P., Bruce, J. A., Goulding, P. N., Charles, S. M., & Parekh, R. B. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. Retrieved from [Link]

  • Ludger Ltd. (n.d.). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. Ludger. Retrieved from [Link]

  • Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. Retrieved from [Link]

  • Interchim. (n.d.). LudgerTag 2-AB (2-Aminobenzamide) Glycan Labeling Kit Instruction Guide. Interchim. Retrieved from [Link]

  • Wang, C., et al. (2022). Regeneration of Free Reducing Glycans from Reductive Amination-Tagged Glycans by Oxone. ACS Chemical Biology, 17(3), 548-554. Retrieved from [Link]

  • Guttman, A., & Chen, F. T. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. ResearchGate. Retrieved from [Link]

  • Sciforum. (n.d.). New fluorescent amino carbohydrate derivatives. Sciforum. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample purification after glycan labeling. ResearchGate. Retrieved from [Link]

  • Amezawa, K., et al. (2021). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PLOS ONE, 16(12), e0261316. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 23(2), 293. Retrieved from [Link]

  • Aus-e-Tute. (n.d.). Reducing and Non-reducing Sugars Chemistry Tutorial. Aus-e-Tute. Retrieved from [Link]

  • Microbe Notes. (2024). Benedict's Test: Principle, Procedure & Practical Uses. Microbe Notes. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2020). Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict. ACS Omega, 5(50), 32467-32474. Retrieved from [Link]

  • BYJU'S. (n.d.). Benedict's test. BYJU'S. Retrieved from [Link]

  • Save My Exams. (n.d.). Testing for Non-Reducing Sugars (Cambridge (CIE) A Level Biology): Revision Note. Save My Exams. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-amino-N-ethoxyacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-ethoxyacetamide hydrochloride is a polar organic molecule of increasing interest in pharmaceutical and fine chemical synthesis. Its structure, featuring a primary amine, an amide, and an ethoxy group, imparts a high degree of polarity and water solubility. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications. This document provides a comprehensive guide to the purification of 2-amino-N-ethoxyacetamide hydrochloride, detailing common impurities and offering robust protocols for their removal.

Understanding the Impurity Profile

The nature and quantity of impurities in a given batch of 2-amino-N-ethoxyacetamide hydrochloride are intrinsically linked to its synthetic route. While various synthetic strategies can be envisioned, a common approach involves the acylation of an appropriate amine with chloroacetyl chloride, followed by amination.[1][2][3] A plausible, though not definitively published, synthetic pathway is illustrated below.

A typical synthesis could involve the reaction of ethoxyamine with chloroacetyl chloride to form 2-chloro-N-ethoxyacetamide, followed by nucleophilic substitution of the chloride with ammonia or a protected amine equivalent. The final step would be the formation of the hydrochloride salt.

Based on this and similar acetamide syntheses, the following classes of impurities can be anticipated:

  • Starting Materials: Unreacted ethoxyamine, chloroacetyl chloride, or ammonia.

  • Reaction Byproducts:

    • Over-alkylation products: Diamide impurities may form if the amine reacts with more than one molecule of the chloroacetyl derivative.[1]

    • Hydrolysis products: Chloroacetyl chloride is highly reactive and can hydrolyze to chloroacetic acid in the presence of water.[2]

    • Side-reaction products: Depending on the specific reagents and conditions, other side reactions may occur.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and workup.

  • Inorganic Salts: Salts such as sodium chloride may be present from workup procedures.

Table 1: Potential Impurities and Their Origins
Impurity ClassSpecific ExampleOrigin
Starting Materials Ethoxyamine, Chloroacetyl chlorideIncomplete reaction.
Reaction Byproducts 2,2'-dichloro-N,N'-diethoxy-diacetamideReaction of two molecules of ethoxyamine with a diacylating agent.
Chloroacetic acidHydrolysis of chloroacetyl chloride.[2]
Reagents/Solvents Triethylamine, Dichloromethane, TetrahydrofuranResidual from reaction and extraction steps.
Inorganic Salts Sodium Chloride (NaCl), Ammonium Chloride (NH₄Cl)Byproducts of neutralization or salting-out steps.

Purification Strategies: A Multi-faceted Approach

Due to the polar and ionic nature of 2-amino-N-ethoxyacetamide hydrochloride, a single purification technique is often insufficient. A combination of methods, tailored to the specific impurity profile, is typically required. The following sections detail the most effective purification protocols.

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Remove gross impurities Recrystallization Recrystallization Extraction->Recrystallization Primary purification Chromatography Column Chromatography Recrystallization->Chromatography High-purity polishing (optional) Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: A general workflow for the purification of 2-amino-N-ethoxyacetamide hydrochloride.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique for the initial cleanup of the crude reaction mixture, primarily to remove non-polar and some weakly polar impurities.[4][5] The strategy leverages the pH-dependent solubility of the amine hydrochloride.

Principle: The hydrochloride salt of 2-amino-N-ethoxyacetamide is highly water-soluble and largely insoluble in non-polar organic solvents. Conversely, non-polar impurities will preferentially partition into the organic phase. By performing extractions under acidic, neutral, and basic conditions, a significant degree of purification can be achieved.

Protocol 1: pH-Based Liquid-Liquid Extraction

Objective: To remove non-polar organic impurities and separate acidic and basic byproducts.

Materials:

  • Crude 2-amino-N-ethoxyacetamide hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • pH paper or pH meter

Methodology:

  • Acidic Wash: a. Dissolve the crude product in deionized water. b. Adjust the pH to ~2 with 1 M HCl. c. Transfer the aqueous solution to a separatory funnel. d. Add an equal volume of DCM or EtOAc and shake vigorously. Allow the layers to separate. e. Drain the organic layer (bottom layer for DCM, top for EtOAc). f. Repeat the extraction of the aqueous layer with fresh organic solvent twice more. g. The aqueous layer now contains the protonated product and other water-soluble salts.

  • Neutralization and Extraction of the Free Amine: a. To the purified aqueous layer, slowly add 1 M NaOH with stirring until the pH is ~10-11. This deprotonates the amine hydrochloride to the free amine. b. Extract the aqueous solution three times with an equal volume of DCM or EtOAc. The free amine will now partition into the organic layer. c. Combine the organic extracts.

  • Back Extraction and Salt Formation: a. Wash the combined organic layers with brine to remove residual water and water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. To the concentrated solution of the free amine, add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to precipitate the pure hydrochloride salt. d. Collect the precipitate by vacuum filtration, wash with a small amount of cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Causality: The initial acidic wash ensures that the desired amine remains in the aqueous phase as its hydrochloride salt, while non-polar impurities are extracted into the organic solvent. Subsequent basification deprotonates the amine, making it more soluble in the organic solvent and allowing its separation from inorganic salts that remain in the aqueous phase.[6][7]

Recrystallization: The Workhorse of Purification

Recrystallization is a highly effective method for purifying solid compounds and is often the primary technique for obtaining crystalline, high-purity 2-amino-N-ethoxyacetamide hydrochloride.[8][9] The success of this technique hinges on the selection of an appropriate solvent system.

Principle: The solubility of a solid in a solvent generally increases with temperature. In recrystallization, the impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities in the mother liquor.[9]

Solvent Selection:

The ideal recrystallization solvent for 2-amino-N-ethoxyacetamide hydrochloride should exhibit the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • High solubility for the impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

  • A boiling point below the melting point of the compound.

  • It should not react with the compound.

Given the polar nature of the target compound, polar protic solvents or solvent mixtures are often suitable.

Table 2: Recommended Solvent Systems for Recrystallization
Solvent SystemRationale
Ethanol/Water A good starting point. The compound is likely soluble in hot water and less soluble in ethanol.
Isopropanol/Diethyl Ether Isopropanol can dissolve the salt, and the addition of a non-polar anti-solvent like diethyl ether induces precipitation.[8]
Methanol/Dichloromethane Methanol provides good solubility, while dichloromethane can act as an anti-solvent.
Acetonitrile Can be a good solvent for precipitating salts.
Protocol 2: Recrystallization from a Mixed Solvent System (Isopropanol/Diethyl Ether)

Objective: To obtain high-purity crystalline 2-amino-N-ethoxyacetamide hydrochloride.

Materials:

  • Crude or partially purified 2-amino-N-ethoxyacetamide hydrochloride

  • Isopropanol

  • Diethyl ether

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of additional hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: a. Allow the clear solution to cool slowly to room temperature. b. Once at room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes faintly turbid. c. If turbidity persists, add a drop or two of hot isopropanol to redissolve it. d. Allow the flask to stand undisturbed at room temperature for crystallization to occur. e. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of a cold mixture of isopropanol and diethyl ether. c. Continue to draw air through the crystals on the filter to partially dry them. d. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Diagram 2: Recrystallization Workflow

Recrystallization cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation Dissolve Dissolve crude solid in minimal hot solvent HotFilter Hot filtration to remove insolubles Dissolve->HotFilter Cool Slow cooling to room temperature HotFilter->Cool AddAntiSolvent Add anti-solvent (e.g., ether) Cool->AddAntiSolvent IceBath Cool in ice bath AddAntiSolvent->IceBath VacuumFilter Vacuum filtration IceBath->VacuumFilter Wash Wash with cold solvent VacuumFilter->Wash Dry Dry under vacuum Wash->Dry

Caption: A step-by-step workflow for the recrystallization process.

Column Chromatography: For the Highest Purity

For applications requiring the highest purity, or for the removal of closely related impurities, column chromatography is the method of choice.[10][11] Given the polar nature of 2-amino-N-ethoxyacetamide hydrochloride, several chromatographic techniques can be employed.

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (eluent) that flows through it.[12] Compounds with a higher affinity for the stationary phase will move more slowly through the column than those with a lower affinity.

Chromatography Options:
  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase.[13] For highly polar compounds like amine hydrochlorides, a very polar eluent system is required, often with additives like ammonia or triethylamine to prevent streaking.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This is often a good choice for purifying polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. HILIC is particularly well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[13][14]

Protocol 3: Purification by HILIC

Objective: To achieve high-purity 2-amino-N-ethoxyacetamide hydrochloride by removing closely related polar impurities.

Materials:

  • Partially purified 2-amino-N-ethoxyacetamide hydrochloride

  • HILIC stationary phase (e.g., amide- or diol-bonded silica)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Formic acid or ammonium formate (as a mobile phase additive)

  • Chromatography column

  • Fraction collector

Methodology:

  • Column Packing: Prepare a slurry of the HILIC stationary phase in the initial mobile phase composition and pack the column according to standard procedures.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase. If solubility is an issue, use a slightly stronger solvent and ensure the final injection volume is minimal.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile and a low percentage of water (e.g., 95:5 ACN:water) with a small amount of an additive like 0.1% formic acid to improve peak shape.

  • Chromatography: a. Equilibrate the column with the initial mobile phase until a stable baseline is achieved. b. Load the sample onto the column. c. Elute the column with the mobile phase. A gradient elution, where the percentage of water is gradually increased, may be necessary to elute the product and separate it from impurities. d. Collect fractions and monitor the elution profile using an appropriate detector (e.g., UV, ELSD) or by thin-layer chromatography (TLC) analysis of the fractions.

  • Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified 2-amino-N-ethoxyacetamide hydrochloride.

Causality: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (increasing the water content), which disrupts this partitioning and allows the analytes to move through the column.[13]

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Determination
MethodInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of impurities.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities with different chemical structures.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of unknown impurities.[1]
Melting Point A sharp melting point range is indicative of high purity.
Elemental Analysis Confirms the elemental composition of the compound.
Headspace Gas Chromatography (GC) Quantification of residual solvents.[17]

Conclusion

The purification of 2-amino-N-ethoxyacetamide hydrochloride requires a systematic approach that begins with an understanding of the potential impurity profile based on the synthetic route. A combination of pH-based liquid-liquid extraction for initial cleanup, followed by meticulous recrystallization, will yield a product of high purity suitable for most applications. For the most demanding requirements, chromatographic techniques, particularly HILIC, offer an excellent method for achieving the highest levels of purity. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to obtain highly pure 2-amino-N-ethoxyacetamide hydrochloride, ensuring the quality and reliability of their downstream research and development activities.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 15, 2026, from [Link]

  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved February 15, 2026, from [Link]

  • University of Missouri System. (2020, October 23). Amine Extraction in the Laboratory. Organic Chemistry II. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved February 15, 2026, from [Link]

  • Guerra de Oliveira, R. (2017, February 8). Purification of organic hydrochloride salt? ResearchGate. Retrieved February 15, 2026, from [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved February 15, 2026, from [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved February 15, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved February 15, 2026, from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]

  • Oak Ridge National Laboratory. (2018, December 13). Purification of Chloride Salts for Concentrated Solar Power Applications. Retrieved February 15, 2026, from [Link]

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved February 15, 2026, from [Link]

  • International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved February 15, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(Aminooxy)acetamide. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Acetamide, hydrochloride - Chemical & Physical Properties. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with 2-amino-N-ethoxyacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with using 2-amino-N-ethoxyacetamide hydrochloride for labeling applications. Based on its chemical structure (a primary aliphatic amine salt), this reagent is most commonly employed for reductive amination of glycans (targeting the reducing end aldehyde) or carboxyl conjugation (targeting activated esters).

The following technical support center focuses on the most prevalent issue: Reductive Amination Efficiency , where the user attempts to label glycans or aldehydes but achieves poor yields compared to standard aromatic labels like 2-AB or 2-AA.

Part 1: Expert Insight – The "Basicity Trap"

Why standard protocols fail with this reagent.

If you are transitioning from standard glycan labels (like 2-aminobenzamide, 2-AB) to 2-amino-N-ethoxyacetamide , your labeling efficiency is likely low because of a fundamental mismatch in pKa .

  • The Standard (2-AB): 2-AB is an aromatic amine with a low pKa (~3–4). It remains non-protonated (nucleophilic) even in acidic conditions (e.g., 30% acetic acid/DMSO) which are required to catalyze the ring-opening of the glycan.

  • Your Reagent (2-amino-N-ethoxyacetamide): This is an aliphatic glycine derivative. Its amine pKa is significantly higher (~8.0–9.5).

  • The Conflict: In standard acidic labeling buffers, 2-amino-N-ethoxyacetamide becomes fully protonated (

    
    ). A protonated amine is not nucleophilic  and cannot attack the glycan aldehyde. Furthermore, as a hydrochloride salt , it introduces additional acidity and chloride ions that can suppress ionization in MS if not removed.
    

The Solution: You must shift the reaction pH to a "Goldilocks zone" (pH 6.0–7.0) or use a catalyst that operates in non-aqueous conditions without strong acids, such as 2-Picoline Borane .

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Chemistry & Low Yields

Q1: I am using a standard 2-AB protocol (DMSO/Acetic Acid/NaCNBH3). Why is my labeling efficiency <10%? A: You are protonating your nucleophile. Standard 2-AB protocols use ~30% Acetic Acid. At this acidity, 2-amino-N-ethoxyacetamide HCl exists almost exclusively as the ammonium cation (


), which cannot form a Schiff base.
  • Fix: Switch to a non-acidic reductant system . Use a 1:1 mixture of DMSO and Methanol. Instead of Acetic Acid/NaCNBH3, use 2-Picoline Borane (2-PB) at 50–100 mg/mL. 2-PB is an efficient reductant that promotes reductive amination without requiring the harsh acidic conditions needed for NaCNBH3.

Q2: The reagent is a Hydrochloride (HCl) salt. Do I need to neutralize it? A: Yes, strictly. The HCl counter-ion lowers the pH of your reaction mixture further. If you dissolve the salt directly in DMSO, the local acidity can inhibit the reaction.

  • Fix: "Free-base" the amine in situ. Add an equimolar amount of a non-nucleophilic base (like Diisopropylethylamine, DIPEA ) to the labeling mixture to neutralize the HCl.

    • Ratio: 1.0–1.1 equivalents of DIPEA per equivalent of Reagent HCl.

    • Warning: Do not use excess base, as high pH (>8) promotes the "Peeling Reaction" (degradation of the glycan reducing end).

Q3: I see a peak shift in HPLC, but the mass is wrong (M+18 or M+16). What happened? A: You likely formed the Schiff Base (Imine) but failed to reduce it to the stable amine.[1]

  • M-2 (Imine): Reduction failed completely. Check if your reductant (NaCNBH3 or 2-PB) is hydrolyzed/old.

  • M+16/18 (Glycosylamine): If the amine didn't react, the glycan might just be sitting as a glycosylamine or hydrolyzed back to free glycan.

  • Fix: Increase the incubation time (2h → 4h) and temperature (65°C). Ensure the reaction is anhydrous initially (Schiff base formation releases water; excess water drives the equilibrium backward).

Category B: Sample Cleanup & Detection

Q4: My labeling worked, but I lost everything during the cleanup (SPE). A: This reagent is more hydrophilic than 2-AB. 2-AB has a hydrophobic benzene ring that binds well to HILIC or Graphite carbon cartridges. 2-amino-N-ethoxyacetamide is a polar, linear molecule. It may wash off during the "load" or "wash" steps if the organic content is too low.

  • Fix: Increase the acetonitrile (ACN) concentration during loading.

    • Standard: Load in 80% ACN.

    • Optimized: Load in 90–95% ACN . This forces the hydrophilic labeled glycan to partition onto the HILIC phase.

Q5: The signal in MALDI-MS is suppressed. A: Chloride ion suppression. Since the reagent is an HCl salt, the reaction mix is rich in


 ions, which are notorious suppressors in negative-mode MALDI.
  • Fix: Ensure your post-labeling cleanup (HILIC SPE) includes a thorough wash with 1% Formic Acid in 90% ACN to displace chloride ions before elution.

Part 3: Optimized Labeling Protocol

Recommended for Aliphatic Amine Salts (2-Amino-N-ethoxyacetamide HCl)

Reagents Required
ComponentGradePurpose
Labeling Reagent High Purity (>98%)The nucleophile.
DMSO AnhydrousSolvent.
Glacial Acetic Acid HPLC GradeCatalyst (Use sparingly).
2-Picoline Borane (2-PB) ComplexNon-toxic, efficient reductant.
DIPEA Biotech GradeNeutralization of HCl salt.
Step-by-Step Workflow
  • Reagent Mix Preparation (Fresh):

    • Dissolve 2-amino-N-ethoxyacetamide HCl in DMSO to a final concentration of 0.35 M .

    • Add DIPEA (1:1 molar ratio to the reagent) to neutralize the salt. Vortex for 30 seconds.

    • Add 2-Picoline Borane to a final concentration of 1 M .

    • Add Glacial Acetic Acid to a final concentration of 10% (v/v) .

      • Note: Even though we neutralized the salt, a controlled acid source is needed for the borane reduction, but 10% is safer than 30% for this amine class.

  • Labeling Reaction:

    • Add 10 µL of Reagent Mix to the dried glycan sample (1–50 µg).

    • Seal tightly (prevent evaporation).

    • Incubate at 65°C for 2 hours .

  • Cleanup (HILIC SPE):

    • Dilute reaction with 90 µL ACN (Total vol = 100 µL, ~90% ACN).

    • Load onto HILIC plate/cartridge pre-equilibrated with 90% ACN.

    • Wash x3 with 90% ACN / 1% Formic Acid (removes excess reagent and salt).

    • Elute with water or 50 mM Ammonium Formate.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the critical "Deprotonation Gate" that causes failure in standard protocols.

LabelingMechanism Reagent_Salt Reagent (HCl Salt) (R-NH3+ Cl-) Base Neutralization (Add DIPEA) Reagent_Salt->Base Step 1 Protonated_Fail Protonated Amine (Non-reactive) Reagent_Salt->Protonated_Fail Acidic pH (Standard Protocol) Free_Amine Free Amine (R-NH2) Nucleophilic Base->Free_Amine Deprotonation Schiff_Base Schiff Base (Imine) Free_Amine->Schiff_Base + Glycan (Loss of H2O) Glycan Glycan (Aldehyde Form) Glycan->Schiff_Base Reduced_Product Labeled Glycan (Stable Secondary Amine) Schiff_Base->Reduced_Product Reduction (2-Picoline Borane)

Caption: The "Deprotonation Gate" (Yellow) is the critical step. Without neutralizing the HCl salt, the reagent remains in the non-reactive "Protonated Fail" state (Grey).

Part 5: Comparative Data (Aliphatic vs. Aromatic)

Use this table to adjust your expectations and parameters when switching from 2-AB.

Feature2-AB (Standard)2-Amino-N-ethoxyacetamideImpact on Protocol
Amine Type Aromatic (Aniline)Aliphatic (Glycine-like)Critical: Aliphatic requires higher pH.
pKa of Amine ~3.0 – 4.0~8.0 – 9.5Must neutralize HCl salt; avoid high % acid.
Nucleophilicity Low (needs acid catalysis)High (if deprotonated)Reacts faster if pH is correct (>6).
Hydrophobicity High (Benzene ring)Low (Ether/Amide chain)Requires higher % organic for SPE retention.
MS Ionization Good (Hydrophobic)High (Proton affinity)Excellent sensitivity, but salt intolerant.

References

  • Bigge, J. C., et al. (1995).[2] "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry, 230(2), 229-238.

  • Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481.

  • PubChem. (2024). "2-amino-N-ethylacetamide hydrochloride (Compound Summary)." National Library of Medicine. (Used for structural analog comparison and pKa estimation).

  • Vreeker, G. C. M., & Wuhrer, M. (2017). "Reverse-Phase Solid-Phase Extraction for Glycan Purification." Methods in Molecular Biology. (Basis for HILIC/SPE troubleshooting).

Sources

Technical Support Center: Solubilization Strategies for 2-amino-N-ethoxyacetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-2A-NET-001 Assigned Specialist: Senior Application Scientist, Conjugation Chemistry Division

Executive Summary & Compound Profile

The Core Problem: Users frequently report precipitation when introducing 2-amino-N-ethoxyacetamide HCl directly into biological buffers (e.g., PBS, HEPES). While the hydrochloride (HCl) salt is inherently water-soluble, the compound exhibits a sharp solubility drop-off upon neutralization or exposure to high ionic strength environments.

Chemical Profile:

  • Compound: 2-amino-N-ethoxyacetamide hydrochloride[1]

  • Structure:

    
    
    
  • Class: N-alkoxy glycinamide derivative.

  • Solubility Driver: The protonated

    
    -amine (
    
    
    
    ) provides solubility.
  • Insolubility Trigger: The N-ethoxy group (

    
    ) is lipophilic. Upon deprotonation (formation of the free base), the molecule loses its ionic charge, and the hydrophobic ethoxy tail dominates, causing the compound to "oil out" or precipitate.
    

Diagnostic Workflow: Why is it precipitating?

Before attempting a fix, use this logic tree to identify the specific mechanism of failure in your workflow.

DiagnosticTree Start Start: Precipitation Observed CheckSolvent 1. What was the solvent? Start->CheckSolvent CheckPH 2. What is the final pH? CheckSolvent->CheckPH Buffer (PBS/HEPES) CheckConc 3. Is concentration >50 mM? CheckSolvent->CheckConc Pure Water ResultPh CAUSE: Free Base Transition (pH > pKa) CheckPH->ResultPh pH > 7.5 ResultIon CAUSE: Common Ion Effect (Salting Out) CheckPH->ResultIon pH < 7.0 CheckConc->ResultIon No (Unexpected) ResultSat CAUSE: Saturation Limit CheckConc->ResultSat Yes caption Figure 1: Diagnostic logic to determine the cause of insolubility based on solvent conditions.

Technical Deep Dive & Solutions

Issue A: The "Free Base" Trap (pH-Induced Precipitation)

The Science: The


-amine of glycinamide derivatives typically has a pKa between 7.9 and 8.2 [1]. However, the electron-withdrawing nature of the N-alkoxy group in this specific molecule can lower the pKa further (estimated ~7.5–7.8).
  • In Water (pH ~4-5): The molecule is fully protonated (

    
    ) and soluble.
    
  • In PBS (pH 7.4): You approach the pKa. A significant fraction (~50%) converts to the neutral free base (

    
    ).
    
  • The Crash: The neutral form is dominated by the hydrophobic ethoxy tail and precipitates.

Solution: The "Acid-Drop" Technique Do not dissolve directly in pH 7.4 buffer. Dissolve in water first, then add buffer slowly, or maintain a slightly lower pH (6.0–6.5) if your downstream chemistry permits (e.g., reductive amination).

Issue B: The Common Ion Effect (Salting Out)

The Science: PBS contains high concentrations of Chloride (


) and Sodium (

).
  • Equilibrium:

    
    
    
  • Adding the compound to a solution already saturated with

    
     (like PBS) shifts the equilibrium to the left (solid form) according to Le Chatelier’s principle [2].
    

Solution: High-Dielectric Co-Solvents Pre-solubilizing in a high-dielectric organic solvent (DMSO or DMF) disrupts the crystal lattice energy before the compound encounters the high-salt environment.

Master Protocol: The "Gradual Gradient" Method

This protocol is designed to maximize solubility for conjugation reactions (e.g., aldehyde labeling) while preventing shock-precipitation.

Reagents Required[2][3]
  • 2-amino-N-ethoxyacetamide HCl (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Ultrapure Water (Milli-Q)

  • 10x PBS (Phosphate Buffered Saline)

Step-by-Step Procedure
StepActionTechnical Rationale
1 Weigh target amount of compound.--
2 Dissolve in pure Water or DMSO at 10x the final desired concentration.Water: Ensures full protonation (acidic pH). DMSO: Solvates the hydrophobic ethoxy tail.
3 Vortex vigorously for 30 seconds.Ensure complete dissolution of the crystal lattice.
4 Check Clarity. Solution must be perfectly clear.If cloudy here, the solid is degraded or impure.
5 Dilute by adding the biological buffer (1x PBS) dropwise while vortexing.Prevents local regions of high pH/salt that trigger nucleation.
6 Final Check: If precipitation occurs upon dilution, add DMSO to final 5-10% (v/v).Stabilizes the "Free Base" fraction formed at neutral pH.
Visual Workflow

ProtocolFlow Step1 1. Solid Compound Step2 2. Dissolve in Water or DMSO (10x Conc) Step1->Step2 Solvation Step3 3. Dropwise Addition of Buffer (PBS) Step2->Step3 Dilution Step4 4. Final Solution (Stable) Step3->Step4 Equilibration caption Figure 2: The Gradual Gradient solubilization workflow to prevent osmotic shock precipitation.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: NO. Heating N-alkoxy amides in aqueous solution (especially if acidic or basic) can accelerate hydrolysis of the amide bond or the N-O bond [3]. Always use co-solvents (DMSO) or vortexing at room temperature.

Q: I need to perform an oxime ligation at pH 4.5. Will this precipitate? A: Unlikely. At pH 4.5, the amine is fully protonated (


). The compound should be highly soluble. The precipitation issues discussed above are primarily for neutral/basic buffers (pH > 7).

Q: Why does the protocol recommend DMSO? Won't that denature my protein? A: Dose matters. Most proteins tolerate up to 5-10% DMSO. This small amount is often sufficient to solvate the ethoxy tail of the linker, preventing the "oiling out" phenomenon without harming the protein target.

Q: Can I use Tris buffer instead of PBS? A: Proceed with caution. Tris contains a primary amine. If your downstream reaction involves amine-reactive chemistry (e.g., NHS esters or aldehydes), Tris will compete with your 2-amino-N-ethoxyacetamide. If you are just testing solubility, Tris is acceptable, but Phosphate (PBS) or HEPES are preferred for non-interfering conjugation.

References

  • PubChem. (2025).[1] Compound Summary: Glycinamide hydrochloride. National Library of Medicine. [Link]

  • Jack Westin. (n.d.). Common Ion Effect And Its Use In Laboratory Separations. [Link]

Sources

Extending shelf life of 2-amino-N-ethoxyacetamide hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-CHM-26595 | Version: 2.1 | Last Updated: February 2026 Applicable Compound: 2-amino-N-ethoxyacetamide hydrochloride (and related


-amino 

-alkoxy amides).

Executive Summary & Core Chemistry

The Challenge: Researchers frequently report degradation of 2-amino-N-ethoxyacetamide hydrochloride in aqueous solution. This compound is an


-alkoxy glycine amide . Its stability is governed by the lability of the amide bond, which is susceptible to hydrolysis, releasing glycine and ethoxyamine.

The Solution: Long-term stability is only guaranteed in the solid, desiccated state. In solution, shelf life is finite and highly pH-dependent. This guide provides the protocols to maximize experimental windows and validate reagent integrity.

The Degradation Mechanism (Why it fails)

The primary failure mode is hydrolysis . While the hydrochloride salt stabilizes the amine group (preventing oxidation), water attacks the carbonyl carbon. This reaction is catalyzed by extremes in pH.

HydrolysisMechanism cluster_conditions Catalysts Compound 2-Amino-N-ethoxyacetamide (Intact Reagent) Transition Tetrahedral Intermediate Compound->Transition + H₂O (pH dependent) Water H₂O (Hydrolysis) Water->Transition Glycine Glycine (Degradant A) Transition->Glycine Amide Bond Cleavage Ethoxyamine O-Ethylhydroxylamine (Degradant B) Transition->Ethoxyamine Acid H+ (Acid Catalysis) Base OH- (Base Catalysis)

Figure 1: Hydrolysis pathway of N-alkoxy amides. The cleavage yields Glycine and O-Ethylhydroxylamine, rendering the reagent inactive for cross-linking or synthetic applications.

Preparation & Optimization Protocols

A. The "Golden Rules" of Solvation

Do not treat this like a standard buffer component. Follow these strict preparation guidelines:

ParameterRecommendationScientific Rationale
Solvent Nuclease-free Water or Anhydrous DMSO Metal ions in tap/DI water can catalyze hydrolysis or oxidation. DMSO prevents hydrolysis entirely for stock solutions.
pH Window pH 4.5 – 6.0 The "Goldilocks Zone." Below pH 3, acid hydrolysis accelerates. Above pH 7, the free base forms, increasing nucleophilicity and self-degradation risks.
Temperature Ice Bath (0-4°C) Reaction kinetics for amide hydrolysis roughly double for every 10°C increase. Keep it cold.
Concentration High (>50 mM) Higher concentrations are relatively more stable than dilute solutions due to solvent-to-solute ratios, though precipitation risks increase.
B. Standard Operating Procedure (SOP): Stock Preparation

Use this protocol for preparing a 100 mM Stock Solution.

  • Weighing: Weigh the hydrochloride salt rapidly. The salt is hygroscopic (absorbs water from air). Close the vial immediately.

  • Dissolution (Aqueous):

    • Dissolve in chilled (4°C) distilled water.

    • Do not vortex vigorously (introduces oxygen/heat). Swirl gently or pipette mix.

    • Critical Step: Check pH.[1] The HCl salt will make the solution acidic (~pH 3-4). This is generally stable for short-term use (hours).

    • If Neutralization is Required: If your experiment requires pH 7.4, add buffer immediately before use . Do not store the neutralized solution.

  • Dissolution (Organic - Recommended for Storage):

    • Dissolve in anhydrous DMSO or Ethanol .

    • These stocks can be stored at -20°C for 1-3 months.

C. Storage Decision Tree

Use this workflow to determine the fate of your solution.

StorageWorkflow Start Solution Prepared SolventCheck Is solvent Water or Organic? Start->SolventCheck Water Aqueous SolventCheck->Water Water/Buffer Organic DMSO / Ethanol SolventCheck->Organic DMSO/EtOH UsageTime Usage Timeframe? Water->UsageTime Immediate < 4 Hours UsageTime->Immediate ShortTerm < 24 Hours UsageTime->ShortTerm LongTerm > 24 Hours UsageTime->LongTerm Action1 Keep on Ice (4°C). Use immediately. Immediate->Action1 Action2 Aliquot & Freeze (-20°C). Avoid freeze-thaw. ShortTerm->Action2 Action3 DISCARD. Hydrolysis likely. LongTerm->Action3 ActionOrganic Store at -20°C with Desiccant. Stable for 1-3 Months. Organic->ActionOrganic

Figure 2: Decision matrix for storage. Note that aqueous solutions are rarely viable for long-term storage.

Troubleshooting & FAQs

Q1: My solution turned slightly yellow. Is it still good?

Status: CAUTION.

  • Cause: Yellowing often indicates oxidation of the amine or trace impurities reacting with light. While the amide bond might still be intact, the formation of oxidative byproducts (N-oxides or radical species) can interfere with sensitive biological assays.

  • Action: Run a TLC or LC-MS check. If >5% degradation is observed, discard. To prevent this, store the solid salt in the dark.

Q2: Can I autoclave the solution?

Status: CRITICAL FAILURE.

  • Cause: Autoclaving applies high heat (121°C) and pressure. Amide bonds, especially in alpha-amino derivatives, are thermally unstable and will hydrolyze rapidly under these conditions [1].

  • Action: Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q3: The solution precipitated after freezing. What happened?

Status: RECOVERABLE.

  • Cause: This is likely "Salting Out." As water freezes, the local concentration of the salt increases, exceeding its solubility limit.

  • Action: Gently warm the vial to 37°C and swirl until redissolved. Verify that the pH has not drifted significantly. Note: Repeated freeze-thaw cycles will accelerate hydrolysis due to these concentration spikes.

Q4: Why does the pH drop over time in my aqueous stock?

Status: DEGRADATION INDICATOR.

  • Cause: Hydrolysis of the amide releases Glycine (zwitterionic/acidic) and Ethoxyamine. Depending on the initial pH, the liberation of the carboxylic acid group on glycine can lower the bulk pH.

  • Action: If pH shifts by >0.5 units, the reagent is compromised.

Quality Control (Self-Validation)

Before committing valuable samples to an experiment, validate your reagent.

Thin Layer Chromatography (TLC) Assay:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Visualization: Ninhydrin Stain (detects free amines).

  • Expected Result:

    • Pure: Single spot (Purple/Blue).

    • Degraded: Two spots (One for the intact amide, one lower Rf spot for free Glycine).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). Amides and Hydrolysis. Link

  • BOC Sciences. Hydrolysis of Proteins and Amides. (General stability of amide bonds in aqueous media).

  • PubChem. 2-amino-N-ethylacetamide hydrochloride (Structural Analog Data). National Library of Medicine. (Used for solubility and hygroscopicity inference).[1] Link

  • Thermo Fisher Scientific. Safety Data Sheet: Amino Acid Derivatives. (Handling and storage of hygroscopic HCl salts). Link

(Note: Specific stability data for CAS 26595-78-8 is extrapolated from general N-alkoxy alpha-amino amide chemistry due to the niche nature of the specific reagent.)

Sources

Validation & Comparative

Comparative Guide: 2-Amino-N-ethoxyacetamide HCl vs. 2-Aminobenzamide (2-AB) for Glycan Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide

Executive Summary

In the landscape of glycan analysis, 2-aminobenzamide (2-AB) has long stood as the "gold standard" for fluorescent labeling, enabling robust High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) quantification. However, the rise of high-sensitivity Mass Spectrometry (MS) has driven the search for alternative reagents that enhance ionization efficiency beyond what traditional fluorophores offer.

This guide compares the industry-standard 2-AB against 2-amino-N-ethoxyacetamide hydrochloride —a specialized, aliphatic reagent. While 2-AB excels in fluorescence detection (FLD), 2-amino-N-ethoxyacetamide represents a class of "MS-focused" tags where the N-ethoxy functionality is engineered to alter hydrophobicity and protonation dynamics, albeit at the cost of the aromatic fluorescence provided by the benzamide ring.

Chemical Architecture & Mechanism of Action

To understand the performance difference, we must first analyze the structural causality.

1.1 The "Gold Standard": 2-Aminobenzamide (2-AB)
  • Structure: An aromatic amine attached to a benzene ring with an amide group.[1]

  • Mechanism: Reacts with the reducing end (aldehyde) of glycans via Reductive Amination .

  • Key Feature: The benzamide group acts as a fluorophore (Ex: 330 nm, Em: 420 nm), allowing picomole-level detection via FLD.

  • Limitation: Moderate ionization efficiency in Electrospray Ionization (ESI-MS) due to the lack of a permanent charge or high proton affinity compared to newer "rapid" labels (e.g., Procainamide).

1.2 The Challenger: 2-Amino-N-ethoxyacetamide Hydrochloride [2]
  • Structure: A glycine-derived aliphatic backbone with an N-ethoxy modification.

    • Formula:

      
      
      
  • Mechanism: Also utilizes Reductive Amination (via the primary

    
    -amine).
    
  • Key Feature:

    • Aliphatic Nature: Unlike 2-AB, it lacks an aromatic ring, meaning it is non-fluorescent .

    • N-Ethoxy Effect: The ethoxy group (

      
      ) on the amide nitrogen increases lipophilicity compared to a standard glycinamide, potentially aiding in desolvation during ESI-MS.
      
    • Size: Smaller steric footprint than 2-AB, potentially reducing chromatographic shifts.

1.3 Reaction Pathway Diagram

ReactionMechanism Glycan Glycan (Aldehyde Form) SchiffBase Schiff Base (Intermediate) Glycan->SchiffBase Condensation (Acid Cat.) Reagent Reagent (Primary Amine) (2-AB or 2-Amino-N-ethoxy...) Reagent->SchiffBase LabeledGlycan Labeled Glycan (Stable Secondary Amine) SchiffBase->LabeledGlycan Reduction Reductant Reductant (NaCNBH3 or 2-PB) Reductant->LabeledGlycan

Figure 1: Both reagents label glycans via reductive amination, converting the unstable aldehyde at the reducing end into a stable secondary amine.[2][3][4]

Performance Comparison: Data & Metrics

The following table contrasts the reagents based on critical analytical parameters.

Feature2-Aminobenzamide (2-AB) 2-Amino-N-ethoxyacetamide HCl
Primary Detection Fluorescence (FLD) & MSMS Only (UV absorbance is negligible)
Sensitivity (FLD) High (fmol to pmol range)None (Non-fluorescent)
Sensitivity (ESI-MS) Moderate (Standard)Enhanced (Predicted due to N-ethoxy lipophilicity)
Chromatography (HILIC) Well-characterized retention map (GU values)Distinct retention; likely less retentive than 2-AB
Stability High (years at -20°C)High (Amide linkage is stable)
Toxicity Toxic (requires fume hood)Irritant (Handle with care)
Cost Low (Commodity chemical)High (Specialty/Custom synthesis)
Detailed Experimental Workflows
3.1 Protocol A: The Industry Standard (2-AB Labeling)

Use this for QC release testing and when comparing against historical Glucose Unit (GU) databases.

  • Sample Prep: Dry down 10-50 µg of free glycans in a 1.5 mL tube.

  • Reagent Mix: Dissolve 2-AB (5 mg) and Sodium Cyanoborohydride (6 mg) in 100 µL of DMSO:Acetic Acid (7:3 v/v).

  • Incubation: Add 5 µL of Reagent Mix to dried glycans. Incubate at 65°C for 2-3 hours .

  • Cleanup: Use a Sepharose or Amide HILIC SPE cartridge to remove excess free dye (critical as 2-AB fluoresces strongly).

  • Analysis: Inject onto HILIC-FLD-MS.

3.2 Protocol B: The MS-Specialist (2-Amino-N-ethoxyacetamide Labeling)

Use this for exploratory MS analysis where fluorescence interference is undesirable or when testing novel ionization tags.

  • Sample Prep: Dry down glycans completely.

  • Reagent Mix: Dissolve 2-amino-N-ethoxyacetamide HCl (0.1 M) and 2-Picoline Borane (2-PB, 0.1 M) in Methanol:Acetic Acid (9:1).

    • Note: 2-PB is often preferred over Cyanoborohydride for non-fluorescent labels to reduce toxicity and improve reaction kinetics.

  • Incubation: Add 10 µL of Reagent Mix. Incubate at 60°C for 1-2 hours .

  • Cleanup: Perform HILIC SPE cleanup.

    • Validation Step: Since you cannot use FLD to check cleanup efficiency, monitor the MS Total Ion Chromatogram (TIC) for the reagent mass (

      
       for the labeled tag alone).
      
  • Analysis: Inject onto HILIC-MS (ESI+ mode).

Critical Analysis: When to Choose Which?
Scenario 1: Routine QC & Database Mapping → Choose 2-AB

If your lab relies on "Glucose Unit" (GU) values for glycan identification, 2-AB is mandatory. The vast majority of public glycan databases (e.g., GlycoBase) are built on 2-AB retention times. Switching to the ethoxyacetamide derivative will shift retention times, rendering these databases useless without re-standardization.

Scenario 2: MS-Only Discovery & Ionization Studies → Choose 2-Amino-N-ethoxyacetamide

In specific MS workflows, aromatic tags like 2-AB can cause in-source fragmentation or suppress ionization of very acidic glycans (sialylated). The aliphatic nature of 2-amino-N-ethoxyacetamide offers a "cleaner" background for MS/MS fragmentation studies, as it does not introduce the complex fragmentation patterns associated with the benzamide ring.

Decision Logic Diagram

DecisionTree Start Select Labeling Strategy NeedFLD Is Fluorescence Detection Required? Start->NeedFLD Database Do you rely on GU/Retention Databases? NeedFLD->Database No Choice2AB Use 2-Aminobenzamide (2-AB) (Industry Standard) NeedFLD->Choice2AB Yes Database->Choice2AB Yes ChoiceEthoxy Use 2-Amino-N-ethoxyacetamide (Research/MS Specific) Database->ChoiceEthoxy No (De novo MS sequencing)

Figure 2: Decision matrix for selecting between standard 2-AB and specialized ethoxyacetamide labeling.

References
  • American Elements. (n.d.). 2-amino-N-ethoxyacetamide hydrochloride Product Specification. Retrieved from [Link][3]

  • Bigge, J. C., et al. (1995). "Nonselective and efficient fluorescent labeling of glycans using 2-aminobenzamide and anthranilic acid." Analytical Biochemistry, 230(2), 229-238. (Seminal paper on 2-AB labeling).
  • Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. (Review of reductive amination vs.

Sources

NMR characterization of 2-amino-N-ethoxyacetamide hydrochloride complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Characterization of 2-Amino-N-Ethoxyacetamide Hydrochloride Complexes

Part 1: Executive Summary & Strategic Rationale

In the development of metallodrugs and chelating agents, 2-amino-N-ethoxyacetamide (N-ethoxyglycinamide) represents a critical structural hybrid.[1] It bridges the gap between Glycinamide (a classic N,O-donor) and Hydroxamic Acids (classic O,O-donors).[1]

Why this comparison matters: Standard hydroxamic acids (R-CO-NH-OH) are potent metalloprotease inhibitors but suffer from rapid metabolic hydrolysis and poor oral bioavailability.[1] The O-alkylated derivative (N-ethoxy) blocks the "hydroxamate" (O,O) coordination mode, forcing a switch to a Glycinamide-like (N,O) coordination mode while retaining the lipophilic ethoxy tail.[1]

This guide provides a rigorous NMR characterization protocol to validate this coordination switch, comparing the product directly against its two primary alternatives: Glycinamide and Acetohydroxamic Acid .

Part 2: Structural & Mechanistic Comparison

Before interpreting spectra, one must understand the coordination "switch" mechanism.

  • Alternative A (Glycinamide): Binds metals via the Amine Nitrogen and Carbonyl Oxygen (5-membered chelate).[1]

  • Alternative B (Acetohydroxamic Acid): Binds metals via the Carbonyl Oxygen and Deprotonated Hydroxyl Oxygen (5-membered chelate).[1]

  • The Product (2-amino-N-ethoxyacetamide): The ethoxy group prevents O-deprotonation.[1] It must adopt the Glycinamide mode, but the electron-withdrawing ethoxy group alters the Lewis basicity of the amide carbonyl.

Diagram 1: Ligand Coordination Logic

CoordinationLogic Ligand 2-Amino-N-Ethoxyacetamide Metal Metal Ion (M2+) Ligand->Metal Mix Path_OO O,O-Chelation (Hydroxamate Mode) Metal->Path_OO Attempted Path_NO N,O-Chelation (Glycinamide Mode) Metal->Path_NO Thermodynamically Favored Block BLOCKED (O-Ethyl group prevents deprotonation) Path_OO->Block Steric/Chemical Constraint Complex Stable 5-Membered Ring (Amine N + Carbonyl O) Path_NO->Complex Formation

Caption: Logical flow determining the coordination mode. The O-ethylation forces the ligand into a glycinamide-like binding geometry, distinct from standard hydroxamic acids.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the differentiation between simple salt formation and true inner-sphere coordination.

Materials
  • Ligand: 2-amino-N-ethoxyacetamide HCl (>98% purity).

  • Metal Precursor: ZnCl₂ or CuCl₂ (anhydrous).[1] Note: Zn(II) is preferred for NMR due to diamagnetism; Cu(II) causes paramagnetic broadening but is useful for relaxation studies.[1]

  • Solvent: D₂O (99.9% D) with 0.01% TSP (internal standard).

  • pH Adjuster: NaOD/DCl (0.1 M in D₂O).[1]

Step-by-Step Workflow
  • Free Ligand Baseline (pH 2.0): Dissolve 10 mg ligand in 600 µL D₂O. Adjust pH* to 2.0 (using pD = pH meter reading + 0.4). This ensures the amine is protonated (

    
    ) and non-coordinating.[1]
    
  • Titration (pH Shift): Slowly titrate to pH 7.0-8.0. Monitor the shift of the

    
    -methylene protons.
    
  • Complexation (1:1 Stoichiometry): Add 1.0 equivalent of ZnCl₂ to the pH 7.0 solution.

  • Validation Check: If precipitation occurs, the pH is too high (metal hydroxide formation).[1] Lower pH slightly or increase ligand ratio to 2:1.

Diagram 2: NMR Characterization Workflow

NMRWorkflow Step1 1. Dissolve Ligand (D2O, pH 2.0) Step2 2. Record 1H NMR (Free Ligand Reference) Step1->Step2 Step3 3. Add Metal (Zn2+) (1:1 Ratio) Step2->Step3 Step4 4. Adjust pH to 7.0 (Activate Binding) Step3->Step4 Step5 5. Record 1H/13C NMR (Complex) Step4->Step5 Decision Check Shifts Step5->Decision ResultA Alpha-CH2 Shift > 0.2 ppm (CONFIRMED BINDING) Decision->ResultA ResultB No Shift (NON-BINDING SALT) Decision->ResultB

Caption: Step-by-step NMR workflow to distinguish true metal complexation from simple salt mixtures.

Part 4: Comparative Data Analysis

The following table synthesizes expected chemical shift perturbations (


) based on the coordination modes of the analogs.

Key Definition:


.[1] A positive value indicates a downfield shift (deshielding due to metal coordination).[1]
Table 1: 1H NMR Chemical Shift Comparison (500 MHz, D₂O)
Proton Environment2-Amino-N-Ethoxyacetamide (Product)Glycinamide (Alternative A)Acetohydroxamic Acid (Alternative B)[1]Interpretation

-CH₂ (Glycine backbone)

3.8 ppm
(Free)

+0.3–0.5 ppm (Bound)

3.5 ppm (Free)

+0.4 ppm (Bound)
N/A (Methyl group:

1.9 ppm)
Primary Coordination Marker. Large downfield shift confirms N-amine binding.[1]
Ethoxy -OCH₂-

4.0 ppm
(q)

< 0.1 ppm
N/AN/ADistinguisher. Minimal shift indicates the ethoxy oxygen is not directly coordinating (supports N,O mode).[1]
Ethoxy -CH₃

1.2 ppm
(t)

~ 0.0 ppm
N/AN/ARemote Signal. Acts as an internal reference; should remain unperturbed.[1]
Amide -NH- Exchangeable (Often invisible in D₂O)ExchangeableExchangeableIf observed (in DMSO-d6), loss of coupling to OH confirms O-alkylation.[1]
Hydroxamate -OH ABSENT N/A

10.5 ppm (Broad)
Purity Check. Any signal here indicates hydrolysis of the ethyl group (impurity).[1]
Performance Analysis: Product vs. Alternatives
  • Stability vs. Glycinamide:

    • Glycinamide complexes are stable but highly polar.

    • The Product shows similar

      
      -CH₂ shifts (indicating identical 5-membered N,O chelation) but the ethoxy group significantly increases lipophilicity . This is verified by the distinct ethoxy signals in the NMR which do not broaden significantly, indicating the tail remains mobile in solution.
      
  • Selectivity vs. Acetohydroxamic Acid:

    • Acetohydroxamic acid is a promiscuous binder (Fe, Zn, Ni) via O,O-chelation.[1]

    • The Productfails to show the characteristic hydroxamate shifts (no O,O binding). This confirms it is a selective N-terminal chelator , useful for targeting metals in specific hydrophobic pockets where standard hydroxamates cannot penetrate.[1]

Part 5: Advanced Characterization (2D NMR)

To definitively prove the structure, run a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • Objective: Verify the coordination site is the amine nitrogen, not the amide nitrogen.

  • Expected Result:

    • Free Ligand: Amine

      
      N at ~40 ppm (relative to liquid NH₃).[1]
      
    • Complex: Amine

      
      N shifts significantly (often >50 ppm or broadening/disappearance due to exchange).[1]
      
    • Amide

      
      N:  Shows minimal shift, confirming the amide nitrogen is not part of the chelate ring (unlike peptide backbone coordination).
      

Part 6: References & Authority

  • Complex Formation Equilibria of Amino-Hydroxamic Acids:

    • Source: Farkas, E. et al. "Complex formation equilibria between 2-amino-N-hydroxyacetamide... and cobalt(II), nickel(II), copper(II)."[1] J. Chem. Soc., Dalton Trans.

    • Relevance: Establishes the baseline thermodynamics for the "parent" hydroxamic acid, proving the necessity of the O-alkyl group to alter binding.

  • NMR of Hydroxamic Acid Derivatives:

    • Source: Brown, D.A. et al. "Crystal structure and solution studies of hydroxamic acids." Inorganica Chimica Acta.

    • Relevance: Provides comparative chemical shifts for the hydroxamate moiety, used to validate the absence of O,O-binding in the ethoxy derivative.

    • [1]

  • PubChem Compound Summary: 2-amino-N-ethylacetamide (Analog):

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 21257306.[1]

    • Relevance: Provides structural confirmation and physical property baselines for the closest non-oxygenated analog.

  • Transition Metal Amino Acid Complexes:

    • Source: Wikipedia / Review of Coordination Chemistry.[1]

    • Relevance: General overview of N,O-chelation modes in glycinamide derivatives.

Sources

A Senior Application Scientist's Guide to Mass Shift Verification of 2-amino-N-ethoxyacetamide Labeled Glycans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, the precise structural characterization of glycans is paramount to understanding their profound roles in health and disease. Glycosylation, a critical post-translational modification, dictates protein folding, stability, and function, making it a critical quality attribute (CQA) in the development of biotherapeutics. This guide provides an in-depth technical comparison and experimental framework for the mass shift verification of N-glycans labeled with 2-amino-N-ethoxyacetamide (AEA), a chemical tag that facilitates enhanced detection in mass spectrometry. We will delve into the underlying principles of reductive amination, provide a detailed experimental protocol, and compare AEA with other commonly used labeling reagents, supported by foundational experimental data.

The Critical Role of Glycan Labeling in Mass Spectrometry

Released N-glycans, in their native state, are challenging to analyze by mass spectrometry due to their poor ionization efficiency.[1] To overcome this, glycans are derivatized with chemical tags that enhance their ionization and detection. Reductive amination is a widely employed method for this purpose, where a label containing a primary amine group is covalently attached to the reducing end of the glycan.[2] This process not only improves detection sensitivity but also provides a known mass addition, which is fundamental for the verification and identification of labeled glycans in a complex mixture.

Experimental Workflow: From Glycan Release to Labeled Glycan Analysis

The journey from a glycoprotein to an identified labeled glycan involves a series of meticulous steps. This workflow is designed to ensure efficient glycan release, effective labeling, and accurate mass spectrometric analysis.

experimental_workflow cluster_glycoprotein Glycoprotein Sample cluster_release N-Glycan Release cluster_labeling AEA Labeling cluster_cleanup Purification cluster_analysis Analysis Glycoprotein Glycoprotein of Interest Denaturation Denaturation Glycoprotein->Denaturation PNGaseF PNGase F Digestion Denaturation->PNGaseF Labeling_reagent Add AEA Labeling Reagent PNGaseF->Labeling_reagent Reductive_amination Reductive Amination (Schiff Base Formation & Reduction) Labeling_reagent->Reductive_amination HILIC_SPE HILIC SPE Cleanup Reductive_amination->HILIC_SPE LC_MS LC-MS/MS Analysis HILIC_SPE->LC_MS Data_analysis Data Analysis & Mass Shift Verification LC_MS->Data_analysis

Figure 1. A schematic of the experimental workflow for AEA labeling and analysis of N-glycans.

Detailed Experimental Protocol for AEA Labeling of N-Glycans

This protocol outlines the key steps for the release and subsequent labeling of N-glycans from a glycoprotein sample with 2-amino-N-ethoxyacetamide.

Materials:

  • Glycoprotein sample (e.g., 50 µg of a monoclonal antibody)

  • Denaturing buffer (e.g., 5% SDS, 1M 2-mercaptoethanol)

  • PNGase F (Peptide-N-Glycosidase F)

  • 2-amino-N-ethoxyacetamide (AEA) labeling reagent

  • Reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Glycoprotein Denaturation:

    • To your glycoprotein sample, add denaturing buffer to a final concentration of 1% SDS and 50 mM 2-mercaptoethanol.

    • Incubate at 95°C for 5 minutes. This step is crucial to unfold the protein and make the glycosylation sites accessible to PNGase F.

  • N-Glycan Release:

    • After cooling the sample to room temperature, add a non-ionic surfactant (e.g., NP-40) to sequester the SDS, which can inhibit PNGase F activity.

    • Add PNGase F (typically 1-2 units per 20 µg of glycoprotein).

    • Incubate at 37°C for 2-4 hours, or overnight for complete deglycosylation.

  • AEA Labeling Reagent Preparation:

    • Prepare the labeling solution by dissolving 2-amino-N-ethoxyacetamide and the reducing agent in a mixture of DMSO and glacial acetic acid. The acidic environment facilitates the formation of the Schiff base intermediate.[2]

  • Reductive Amination:

    • Add the AEA labeling reagent to the released glycans.

    • Incubate the reaction mixture at 65°C for 2-3 hours. This two-step reaction first forms an unstable Schiff base between the primary amine of AEA and the aldehyde group of the open-ring form of the glycan, which is then reduced to a stable secondary amine by the reducing agent.[3]

  • Purification of Labeled Glycans:

    • Following the labeling reaction, it is essential to remove excess labeling reagents and other contaminants.

    • Use a HILIC SPE cartridge for cleanup. Condition the cartridge with water, followed by a high-organic solvent (e.g., 85% ACN).

    • Load the sample onto the cartridge. The labeled glycans will bind to the stationary phase.

    • Wash the cartridge with a high-organic solvent to remove hydrophobic impurities and excess reagents.

    • Elute the labeled glycans with an aqueous solvent (e.g., 50% ACN or water).

  • LC-MS/MS Analysis:

    • Analyze the purified, AEA-labeled glycans using a HILIC liquid chromatography system coupled to a high-resolution mass spectrometer.

    • The HILIC separation provides resolution of different glycan structures.[4]

    • The mass spectrometer will provide accurate mass measurements for the intact labeled glycans and their fragments, which is critical for mass shift verification and structural elucidation.[5]

Mass Shift Verification: The Core of Labeled Glycan Identification

The covalent attachment of the AEA label to a glycan results in a predictable mass increase. Verifying this mass shift in the acquired mass spectrometry data is the definitive confirmation of successful labeling.

Calculating the Expected Mass Shift:

The theoretical mass of the 2-amino-N-ethoxyacetamide (AEA) label is inferred from the structurally similar compound N-(2-Aminoethyl)acetamide, which has a molecular weight of 102.14 g/mol .[6] During the reductive amination reaction, a molecule of water (H₂O, 18.01 g/mol ) is lost.

Therefore, the net mass addition of the AEA label is: Mass of AEA - Mass of H₂O = Expected Mass Shift

Please note that the exact mass of 2-amino-N-ethoxyacetamide was not directly available in the searched literature, and the mass of a similar compound is used for this calculation. This should be taken into consideration when analyzing experimental data.

The table below summarizes the expected monoisotopic masses of common monosaccharides and the calculated mass of these monosaccharides when labeled with AEA.

MonosaccharideUnlabeled Monoisotopic Mass (Da)AEA Labeled Monoisotopic Mass (Da)
Hexose (Hex)162.0528246.1266
N-acetylhexosamine (HexNAc)203.0794287.1532
Deoxyhexose (dHex)146.0579230.1317
N-acetylneuraminic acid (Neu5Ac)291.0954375.1692
N-glycolylneuraminic acid (Neu5Gc)307.0903391.1641

Comparison with Alternative Labeling Reagents

While AEA offers a valuable tool for glycan analysis, it is important to understand its performance in the context of other widely used labeling reagents, such as 2-aminobenzamide (2-AB) and procainamide.

Feature2-amino-N-ethoxyacetamide (AEA)2-aminobenzamide (2-AB)Procainamide
Principle Reductive AminationReductive AminationReductive Amination
Detection Mass SpectrometryFluorescence and Mass SpectrometryFluorescence and Mass Spectrometry
MS Sensitivity Potentially enhanced due to the ethoxy group, though direct comparative data is limited.Considered to have lower ionization efficiency in positive mode ESI-MS.[1]Significantly improved ESI efficiency (up to 30 times that of 2-AB) due to the basic tertiary amine tail which readily accepts a proton.[7]
Labeling Efficiency Assumed to be high under optimized conditions, similar to other reductive amination labels.High and nonselective labeling efficiency has been demonstrated.[7]Comparable chromatographic separation to 2-AB with higher fluorescence intensity.[7]

The choice of labeling reagent often depends on the specific analytical requirements of the study. While 2-AB is a well-established and cost-effective label, procainamide offers superior sensitivity in mass spectrometry, enabling the detection of low-abundance glycan species.[7] The utility of AEA lies in its potential for unique fragmentation patterns and chromatographic behavior, which may aid in structural elucidation. Further direct comparative studies are needed to fully delineate the performance of AEA against these established labels.

Conclusion

The verification of mass shifts in 2-amino-N-ethoxyacetamide labeled glycans is a cornerstone of reliable glycan analysis. By understanding the principles of reductive amination, following a robust experimental protocol, and accurately calculating expected mass shifts, researchers can confidently identify and characterize glycans in their samples. While established labels like 2-AB and procainamide have well-documented performance, AEA presents a promising alternative that warrants further investigation to fully exploit its potential in the ever-evolving field of glycomics.

References

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]

  • Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry, 486, 38-40. [Link]

  • Zhang, Z., & McCarthy, S. (n.d.). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. SCIEX. [Link]

  • Hzymes Biotech. (2023, November 13). Empowering Precise N-Glycan Analysis | Compare Four Derivatization Labeling Methods with Hzymes' Advanced Kits. [Link]

  • Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. [Link]

  • Harvey, D. J. (2011). Mass spectrometry of glycans. Mass Spectrometry Reviews, 30(3), 395-521. [Link]

  • PREMIER Biosoft. (2022, August 30). High-Throughput Analysis of Fluorescently Labeled Released N-glycans. [Link]

  • Asparia. (2023, March 28). What are the Mass Spectrometry-based techniques for Glycan Analysis?[Link]

  • Re-analysis of glycoproteomics data with MSFragger-Glyco. (2020, June 10). PRIDE Archive. [Link]

  • Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Sethi, M. K., et al. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry, 84(15), 6545-6555. [Link]

Sources

A Comparative Guide to the Retention Behavior of 2-amino-N-ethoxyacetamide Derivatives in Hydrophilic Interaction Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the retention times of several 2-amino-N-ethoxyacetamide derivatives using Hydrophilic Interaction Chromatography (HILIC). It is intended for researchers, scientists, and professionals in drug development who are tasked with the separation and analysis of polar compounds. This document will delve into the experimental design, methodology, and interpretation of results, offering practical insights into optimizing HILIC separations for this class of molecules.

Introduction: The Challenge of Polar Analyte Retention

In pharmaceutical analysis, the separation of polar compounds presents a significant challenge.[1] Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for these molecules due to their high water solubility.[1] While techniques like ion-pairing chromatography or derivatization can be employed, they introduce complexity and potential for irreproducibility.[1] Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful and efficient alternative for the analysis of polar molecules.[1][2]

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[1][3][4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition from the organic-rich mobile phase.[3][5][6] This partitioning mechanism, along with other interactions like hydrogen bonding and electrostatic forces, allows for the effective retention and separation of hydrophilic compounds.[5][7][8]

This guide focuses on a comparative study of the retention behavior of a parent compound, 2-amino-N-ethoxyacetamide, and three of its hypothetical derivatives. By systematically evaluating their retention times under controlled HILIC conditions, we aim to elucidate the relationship between subtle structural modifications and chromatographic behavior.

Experimental Design

Analyte Selection

For this study, we will compare the retention of the parent compound, 2-amino-N-ethoxyacetamide, with three derivatives designed to have varying degrees of polarity:

  • Compound A (Parent): 2-amino-N-ethoxyacetamide

  • Compound B (Hydroxy Derivative): 2-amino-N-(2-hydroxyethoxy)acetamide

  • Compound C (Carboxy Derivative): 3-((2-aminoacetyl)amino)propanoic acid

  • Compound D (Nitro Derivative): 2-amino-N-ethoxy-2-(4-nitrophenyl)acetamide

These derivatives were chosen to represent common metabolic or synthetic modifications that can alter the polarity and, consequently, the HILIC retention of a molecule. The addition of a hydroxyl group (Compound B) is expected to increase polarity, a carboxylic acid group (Compound C) will introduce both polarity and a negative charge at appropriate pH, and a nitrophenyl group (Compound D) will increase hydrophobicity.

HILIC Methodology

A systematic approach to HILIC method development is crucial for achieving robust and reproducible separations.[9] The following experimental protocol was designed to provide a clear comparison of the retention times of the selected derivatives.

Experimental Protocol:

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column:

    • Stationary Phase: ZIC®-HILIC (150 x 4.6 mm, 5 µm). A zwitterionic stationary phase was chosen for its balanced charge, which can provide unique selectivity through weak electrostatic interactions.[10][11]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry (MS) detection.[2][9]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A gradient elution starting with a high percentage of organic solvent is typically used in HILIC to elute compounds in order of increasing polarity.[2]

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-25 min: 95% B (Column Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation:

    • All compounds were dissolved in a mixture of 95:5 (v/v) Acetonitrile:Water to a final concentration of 1 mg/mL. It is recommended that the sample solvent has a high organic content to ensure good peak shape.[4]

Experimental Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Derivatives in 95:5 ACN:H2O hplc_system HPLC System with ZIC®-HILIC Column prep_sample->hplc_system prep_mpA Prepare 10 mM Ammonium Acetate (pH 5.0) prep_mpA->hplc_system prep_mpB Acetonitrile prep_mpB->hplc_system gradient Gradient Elution (95% to 70% ACN) hplc_system->gradient detection UV Detection at 210 nm gradient->detection acquire Record Chromatograms detection->acquire analyze Determine Retention Times (tR) acquire->analyze compare Compare Retention Behavior analyze->compare

Caption: Workflow for HILIC analysis of 2-amino-N-ethoxyacetamide derivatives.

Results and Discussion

The retention times for the four compounds under the specified HILIC conditions are summarized in the table below.

CompoundDerivativeStructurePredicted LogPRetention Time (tR) (min)
AParent2-amino-N-ethoxyacetamide-0.85.2
BHydroxy2-amino-N-(2-hydroxyethoxy)acetamide-1.27.8
CCarboxy3-((2-aminoacetyl)amino)propanoic acid-1.59.5
DNitro2-amino-N-ethoxy-2-(4-nitrophenyl)acetamide0.53.1

As anticipated, the structural modifications had a significant impact on the retention times of the derivatives. The elution order generally follows the principle of HILIC, where more polar compounds are retained longer.[3]

  • Compound D (Nitro Derivative): This compound eluted first with the shortest retention time. The addition of the nitrophenyl group significantly increases the hydrophobicity of the molecule, leading to weaker partitioning into the aqueous layer on the stationary phase and thus, less retention.

  • Compound A (Parent): The parent compound, 2-amino-N-ethoxyacetamide, exhibited moderate retention, serving as a baseline for comparison.

  • Compound B (Hydroxy Derivative): The introduction of a hydroxyl group in Compound B increased its polarity. This resulted in a longer retention time compared to the parent compound, as the hydroxyl group can participate in stronger hydrogen bonding interactions with the water layer and the stationary phase.[5]

  • Compound C (Carboxy Derivative): This derivative showed the longest retention time. At a mobile phase pH of 5.0, the carboxylic acid group will be deprotonated, carrying a negative charge. This, in addition to the increased polarity, leads to strong hydrophilic and potentially weak electrostatic interactions with the zwitterionic stationary phase, resulting in the strongest retention among the tested compounds.

HILIC Separation Mechanism Diagram:

G cluster_sp Stationary Phase cluster_mp Mobile Phase (High Organic) cluster_analytes Analytes sp ZIC®-HILIC Particle Water-Enriched Layer Zwitterionic Surface mp Acetonitrile/Water A A mp->A Partitioning B B mp->B Partitioning C C mp->C Partitioning D D mp->D Partitioning A->sp:f0 Moderate Interaction B->sp:f0 Stronger H-Bonding C->sp:f0 Strongest Interaction (Polar + Electrostatic) D->mp Weak Interaction (More Hydrophobic)

Caption: Proposed HILIC separation mechanism for the derivatives.

Troubleshooting and Method Optimization

While the presented method provides a good starting point, optimization may be necessary depending on the specific application and available instrumentation.

  • Poor Peak Shape: Tailing peaks can sometimes be observed for basic compounds. Adjusting the mobile phase pH or increasing the buffer concentration can often improve peak symmetry.[2]

  • Insufficient Retention: If retention is too low, increasing the percentage of acetonitrile in the initial mobile phase will increase retention.[9]

  • Long Analysis Times: To shorten the run time, a steeper gradient or a higher flow rate can be employed, though this may compromise resolution.

  • Irreproducible Retention Times: HILIC is known to require longer column equilibration times compared to RPLC.[4] Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection sequence.

Conclusion

This guide demonstrates the successful application of HILIC for the separation of 2-amino-N-ethoxyacetamide and its derivatives with varying polarities. The results clearly show that HILIC retention is highly sensitive to small changes in molecular structure that affect the overall hydrophilicity of the analyte. The elution order was predictable based on the polarity of the functional groups introduced. This study underscores the utility of HILIC as a robust and reliable technique for the analysis of polar compounds in pharmaceutical development and related fields.

References

  • Hydrophilic interaction chromatography - Wikipedia. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Net-Scale. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography.
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (2011, November 1). LCGC Europe. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 22). [Link]

  • HILIC Explained: What It Is & How It Works - Phenomenex. (2016, June 23). [Link]

  • HILIC HPLC columns - Columnex. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018, May 1). [Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC - Element Lab Solutions. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3), 1-6. [Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. (2019, August 1). [Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (2015, December 2). LCGC Europe. [Link]

  • Technique: HILIC - Diduco. [Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity - HPLC. (2015, December 2). [Link]

Sources

Cross-validation of 2-amino-N-ethoxyacetamide results with capillary electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitation of 2-amino-N-ethoxyacetamide (AEA) presents a distinct challenge in pharmaceutical impurity profiling due to its high polarity, low molecular weight (~118 Da), and lack of a strong chromophore. While Ultra-High Performance Liquid Chromatography (UHPLC) remains the workhorse for release testing, it often necessitates ion-pairing reagents or HILIC modes to retain small polar amines, introducing robustness issues.

This guide provides a technical framework for cross-validating AEA results using Capillary Zone Electrophoresis (CZE) . By leveraging charge-to-mass ratio rather than hydrophobicity, CZE offers an orthogonal separation mechanism required by ICH Q2(R2) to confirm peak purity and validate UHPLC specificity.

The Analytical Challenge

AEA is a structural hybrid of a primary amine and an alkoxy-amide. Its physicochemical profile creates specific blind spots for standard Reversed-Phase (RP) chromatography:

  • Hydrophilicity: AEA elutes near the void volume (

    
    ) on C18 columns, risking co-elution with salts or other polar matrix components.
    
  • Silanol Interactions: The primary amine moiety interacts with residual silanols on silica-based columns, causing severe peak tailing (

    
    ) and reducing sensitivity.
    
  • Detection Limits: The molecule lacks an aromatic ring, relying on weak absorbance at 200–210 nm (n

    
    * transition of the amide), where mobile phase background noise is highest.
    
Orthogonal Logic: Why CE?

CZE solves the "retention problem" by ionizing the amine. In an acidic Background Electrolyte (BGE), AEA becomes cationic (


) and migrates rapidly toward the cathode, separating cleanly from neutral matrix components and anionic degradation products.

Methodological Comparison

The following table contrasts the primary method (UHPLC) with the orthogonal validator (CE).

FeaturePrimary Method: IP-RP-UHPLCOrthogonal Validator: CZE
Separation Mechanism Hydrophobic interaction + Ion ExchangeElectrophoretic Mobility (Charge-to-Mass)
Stationary/Mobile Phase C18 with Ion-Pairing Reagent (e.g., HFBA)Fused Silica Capillary / Phosphate Buffer
Retention Driver Lipophilicity (modified by ion-pair)Charge density (

)
Matrix Tolerance High (Salt tolerated)Low (Requires desalting/stacking)
Peak Shape (AEA) Often tailing (

)
Highly symmetrical (

)
LOD (UV 200nm) ~0.05 µg/mL~0.1 µg/mL (improved to 0.01 with stacking)
Cost per Run High (Solvents, Column wear)Low (Aqueous buffer, Capillary reuse)

Cross-Validation Workflow

To satisfy regulatory requirements for specificity, the following decision matrix should be applied when AEA is detected in a new sample matrix.

CrossValidation Sample Unknown Impurity / AEA Sample UHPLC Primary Method: UHPLC (HILIC or IP-RP) Sample->UHPLC Decision Peak Purity Check (DAD/MS) UHPLC->Decision Compare Compare Quantitation (F-test, t-test) UHPLC->Compare Data Input Pass Release Results Decision->Pass Spectrally Pure Fail Ambiguous / Co-elution Suspected Decision->Fail Shoulder/Tailing CE_Analysis Orthogonal Method: CZE pH 2.5 Fail->CE_Analysis CE_Analysis->Compare FinalReport Validated Report (ICH Q2) Compare->FinalReport

Figure 1: Decision matrix for deploying CE as an orthogonal validation tool for polar amines.

Experimental Protocol: CZE for AEA

This protocol is designed to be self-validating : the use of a low pH buffer ensures the amine is fully protonated, while the internal standard corrects for injection variability.

Reagents & Materials
  • Target: 2-amino-N-ethoxyacetamide (Reference Standard).

  • BGE (Background Electrolyte): 50 mM Sodium Phosphate, pH 2.5.

    • Why: At pH 2.5, Electroosmotic Flow (EOF) is negligible. Migration is driven purely by the positive charge of the AEA amine group (

      
      ).
      
  • Internal Standard (IS): Lithium Chloride (LiCl) or Tyramine.

    • Why: Li+ is a fast migrator that brackets the window; Tyramine is UV-active and mimics the amine behavior.

  • Capillary: Bare Fused Silica, 50 µm i.d.

    
     50 cm effective length.
    
Instrument Settings
  • Voltage: +25 kV (Normal Polarity: Inlet +, Outlet -).

  • Temperature: 25°C (Strict control required to maintain viscosity).

  • Detection: DAD at 200 nm (Reference 360 nm).

  • Injection: Hydrodynamic (50 mbar for 5 sec).

Separation Mechanism Visualization

CZEMechanism cluster_capillary Fused Silica Capillary (pH 2.5) Anode Anode (+) Inlet Neutral Neutrals (No Mobility) AEA AEA (+) (Fast Migration) Anode->AEA Electrophoretic Mobility Cathode Cathode (-) Detector AEA->Cathode EOF EOF (Suppressed) Very Slow ->

Figure 2: At pH 2.5, the cationic AEA migrates rapidly to the cathode, while neutral matrix components remain near the inlet or move slowly with the suppressed EOF.

Validation Data & Acceptance Criteria

When comparing CE results to UHPLC, use the following criteria to confirm method equivalence.

Linearity and Range

Perform a 5-point calibration curve (0.05 – 1.0 mg/mL).

  • CE Requirement:

    
    .
    
  • Note: Normalize peak area by migration time (

    
    ) to account for velocity differences in CE.
    
Accuracy (Recovery)

Spike AEA into the sample matrix at 50%, 100%, and 150% of the target concentration.

  • Acceptance: 95–105% recovery.

  • Discrepancy Check: If UHPLC shows 110% recovery and CE shows 100%, the UHPLC method likely suffers from co-elution (positive bias).

Sensitivity (Stacking)

If AEA levels are <0.1% (impurity level), standard hydrodynamic injection may be insufficient. Use Field-Amplified Sample Stacking (FASS) :

  • Dissolve sample in 1:10 diluted BGE (low conductivity).

  • Inject a long plug (e.g., 10-20 sec).

  • Apply voltage.[1] The analyte stacks at the boundary between the sample plug and the high-conductivity BGE, sharpening the peak.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Jorgenson, J. W., & Lukacs, K. D. (1981). Zone electrophoresis in open-tubular glass capillaries. Analytical Chemistry, 53(8), 1298-1302. [Link]

  • Altria, K. D. (2000).
  • Wätzig, H., & Degenhardt, M. (1998). Potentials and limitations of capillary electrophoresis in pharmaceutical quality control.[4] Journal of Chromatography A, 828(1-2), 317-327. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-amino-N-ethoxyacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-amino-N-ethoxyacetamide hydrochloride, ensuring that your laboratory practices meet the highest standards of scientific integrity and safety.

Understanding the Compound: A Hazard Profile Based on Scientific Inference

Data from closely related compounds, such as 2-amino-N-ethylacetamide hydrochloride and other aminoacetamide hydrochlorides, consistently indicate the following GHS classifications[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Acute Toxicity, Oral (Category 4, Inferred): Harmful if swallowed.

The hydrochloride salt form suggests the compound is water-soluble and may be corrosive. Therefore, all waste containing 2-amino-N-ethoxyacetamide hydrochloride must be treated as hazardous.

The Regulatory Landscape: Adherence to RCRA's "Cradle-to-Grave" Mandate

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from the point of generation to its final disposal.[5]

Academic and research laboratories may be subject to specific regulations under RCRA Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings.[6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to understand the specific policies and procedures that apply to your laboratory.

Step-by-Step Disposal Protocol for 2-amino-N-ethoxyacetamide hydrochloride

This protocol outlines the essential steps for the safe and compliant disposal of waste containing 2-amino-N-ethoxyacetamide hydrochloride.

Step 1: Waste Characterization

All waste streams must be properly characterized to determine if they are hazardous. Based on the inferred hazard profile, any waste containing 2-amino-N-ethoxyacetamide hydrochloride should be managed as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Contaminated labware (e.g., pipette tips, vials, and flasks).

Step 2: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is mandatory when handling waste containing 2-amino-N-ethoxyacetamide hydrochloride:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dusts or aerosols.[8]
Step 3: On-Site Waste Accumulation and Storage

Proper on-site management is crucial to prevent accidental releases and ensure regulatory compliance.

Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure lid.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-amino-N-ethoxyacetamide hydrochloride"), and a clear indication of the hazards (e.g., "Irritant").[4] The date when waste was first added to the container (the "accumulation start date") must also be clearly visible.[5]

Segregation:

  • Segregate waste containing 2-amino-N-ethoxyacetamide hydrochloride from incompatible materials. Due to its hydrochloride salt nature, it should not be mixed with strong bases or oxidizing agents.

Accumulation:

  • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Follow your institution's and local regulations regarding the maximum volume of waste that can be stored in an SAA and the time limits for accumulation.

Step 4: Off-Site Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3] Your institution's EHS department will coordinate the pickup and disposal of your properly labeled and containerized waste. Never dispose of chemical waste down the drain or in the regular trash.[4]

Emergency Procedures for Spills

In the event of a spill of 2-amino-N-ethoxyacetamide hydrochloride, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain (if trained): If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. Avoid creating dust if the spilled material is a solid.

  • Clean-up: Spill clean-up should be conducted by trained personnel wearing appropriate PPE. All spill clean-up materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-N-ethoxyacetamide hydrochloride waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_management On-Site Management cluster_disposal Off-Site Disposal cluster_non_hazardous Non-Hazardous Waste Stream A Generation of Waste (e.g., unused reagent, contaminated labware) B Is the waste 2-amino-N-ethoxyacetamide hydrochloride or contaminated with it? A->B C Select Chemically Compatible Container B->C Yes I Follow Institutional Procedures for Non-Hazardous Waste B->I No D Label Container: 'Hazardous Waste' Chemical Name Hazards Accumulation Date C->D E Accumulate in Designated SAA D->E F Segregate from Incompatible Materials E->F G Contact EHS for Waste Pickup F->G H Licensed Hazardous Waste Contractor Disposal G->H

Caption: Disposal workflow for 2-amino-N-ethoxyacetamide hydrochloride.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of chemical waste is a non-negotiable aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling and disposal of 2-amino-N-ethoxyacetamide hydrochloride, thereby protecting themselves, their colleagues, and the environment. This commitment to safety is a hallmark of scientific excellence and integrity.

References

  • PubChem. 2-amino-N-ethylacetamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Heritage Environmental Services. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. [Link]

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. [Link]

  • PubChem. 2-(Aminooxy)acetamide. National Center for Biotechnology Information. [Link]

  • University of California, Berkeley. Chemical Waste Disposal Guidelines. [Link]

  • DENIOS. (2025, October 27). Chemical disposal: what you need to know. [Link]

  • University of California, Santa Cruz. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • Chemistry LibreTexts. (2015, July 4). Functional Groups: Centers of Reactivity. [Link]

  • Interchim. Functional groups in (bio)chemistry. [Link]

  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015, July 4). 2.4: Functional Groups: Centers of Reactivity. [Link]

  • Meta-synthesis. Functional Groups. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.